Radotinib's inhibitory action is achieved through highly specific binding to the ABL1 kinase domain.
The following diagram illustrates the core signaling pathway targeted by this compound:
This compound demonstrates robust efficacy in clinical settings, particularly for patients with CML in the chronic phase who have failed prior imatinib therapy.
| BCR-ABL1 Mutation Status | This compound Efficacy / Potency (IC₅₀) | Comparison with Nilotinib |
|---|---|---|
| Native (unmutated) | IC₅₀ = 32.5 nM [2] [3] | Similar potency [2] [3] |
| P-loop mutations (e.g., G250E, Y253H, E255V) | High-level resistance [4] [2] | Nilotinib significantly more potent [2] [3] |
| T315I mutation | No inhibition [2] | Resistant to both [2] |
| Other single mutants (e.g., M244V, F317L, M351T) | Effective inhibition [4] [2] | Varies by mutation; nilotinib generally more potent [2] [3] |
| Compound mutants (e.g., V299L/F359V) | Reduced activity [2] | Nilotinib is 2 to >14 times more potent [2] [3] |
To characterize this compound's mechanism of action and efficacy, researchers employ several standard experimental methodologies.
This method is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound, quantifying its potency against different BCR-ABL1 mutants [2] [3].
This protocol confirms that this compound directly blocks BCR-ABL1 kinase activity and its downstream signaling [2].
Simulations provide atomic-level insights into the binding mode and stability of this compound within the ABL1 kinase domain [2] [3].
Beyond its approved use in CML, preliminary research indicates this compound may have broader therapeutic potential. A 2021 study demonstrated that this compound induces apoptosis in multiple myeloma cells via the mitochondrial-dependent pathway, independent of its primary c-Kit target [5]. This suggests this compound's antineoplastic effects may extend to other hematologic malignancies, warranting further investigation [5].
For researchers, understanding the experimental evidence for these targets is crucial. The following diagram and table summarize the key signaling pathways and experimental methodologies used to characterize radotinib's mechanism of action.
This compound's primary targets and the signaling pathways it modulates, with context for the experimental models used.
| Experimental Objective | Common Methodologies | Key Readouts & Validation |
|---|
| Confirm BCR-ABL1 Inhibition [1] [2] | - In vitro kinase assays [1]
This compound (IY5511HCl) is an oral, second-generation tyrosine kinase inhibitor (TKI) that bears a strong structural resemblance to nilotinib [1] [2]. It was initially developed and approved in South Korea for the treatment of chronic myeloid leukemia (CML), particularly for patients with resistance or intolerance to prior TKI therapy [1] [3]. Its primary mechanism of action is the high-affinity inhibition of the BCR-ABL1 fusion oncoprotein, the constitutive driver of Philadelphia chromosome-positive (Ph+) leukemia [1] [2] [3]. Preclinical profiling indicates an IC⁵⁰ of approximately 34 nM for wild-type BCR-ABL1 [1] [3]. A stated motivation for its development was to provide a more affordable TKI option for emerging geographic regions [1] [2].
The tables below summarize key quantitative data from pivotal preclinical studies investigating this compound's efficacy.
Table 1: Anti-proliferative Activity of this compound in CML Models (Ba/F3 cells expressing BCR-ABL1) [1]
| BCR-ABL1 Construct | This compound IC⁵⁰ (nM) | Nilotinib IC⁵⁰ (nM) | Interpretation |
|---|---|---|---|
| Native | 30.6 | 32.5 | Comparable potency to nilotinib |
| M244V | 50.8 | 55.6 | Similar potency, fully sensitive |
| F317L | 200.1 | 100.5 | Sensitive, though less potent than nilotinib |
| M351T | 76.9 | 60.7 | Sensitive |
| G250E | 472.7 | 306.5 | Resistant |
| Y253H | 2804.0 | 1719.3 | Highly resistant |
| E255V | 1618.7 | 897.2 | Highly resistant |
| T315I | >4000 | >4000 | Fully resistant (ponatinib-sensitive) |
Table 2: Efficacy of this compound in Acute Myeloid Leukemia (AML) Models [4] [5] [6]
| Cell Line / Model | Treatment | Key Findings & Metrics |
|---|---|---|
| HL60, HEL92.1.7, THP-1 | This compound (5 µM) + Ara-C (50 nM) | Synergistic induction of apoptosis: Significant increase in Annexin V-positive cells, cytosolic cytochrome C, and Bax. Activation of caspase-3, -7, and -9 [4] [5]. |
| Kasumi-1, NB4, HL60, THP-1 | This compound (0-20 µM) | Dose-dependent decrease in cell viability. Kasumi-1 was the most sensitive cell line [6]. |
| HL60, Kasumi-1 | This compound (5 µM) | Induced CD11b expression (a differentiation marker) by downregulating LYN kinase [6]. |
| Primary BMCs from AML patients (n=5) | This compound + Ara-C | Enhanced cell death compared to single-agent treatment, confirming synergy in patient-derived samples [4] [5]. |
| Mouse xenograft model (HL60 cells) | This compound + Ara-C | Inhibited AML cell growth in vivo, reducing tumor volumes and weights [4] [5]. |
The following section outlines the methodologies used in the key studies cited above.
The diagram below illustrates the key signaling pathways and mechanisms by which this compound exerts its effects in leukemia cells, as identified in the preclinical studies.
This compound's core mechanisms in leukemia models.
The molecular mechanisms illustrated above are supported by the following experimental observations:
Preclinical data robustly positions this compound as a potent inhibitor of native and mutant BCR-ABL1, with expanding potential in AML, particularly in combination with cytarabine (Ara-C) [4] [1] [5]. Its ability to overcome resistance to first-generation TKIs (except for the T315I mutation) and its synergistic anti-leukemic activity make it a compelling candidate for further clinical development [1] [3].
Future research should focus on:
| Cancer Type | Cell Lines Tested | Key Findings / Mechanisms | Effective Concentrations / IC₅₀ Values | Citation |
|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) | HL60, HEL92.1.7, THP-1, patient bone marrow cells | Synergistic cell death with Ara-C; induces mitochondrial-dependent apoptosis (↑Bax, ↓Bcl-xl, cytosolic cytochrome C, ↓MMP), caspase activation (caspase-3, -7, -9); induces G0/G1 cell cycle arrest (↑p21, p27; ↓Cyclin E, CDK2). | Used in combination with 50 nM Ara-C [1]. | [1] |
| Multiple Myeloma (MM) | RPMI-8226, MM.1S, U266B1, IM-9 | Induces apoptosis and G0/G1 cell cycle arrest; suppresses JAK2/STAT3 signaling pathway and downstream targets (↓c-Myc, Bcl-xL, Mcl-1, cyclin D1, cyclin D3). | Induces effects at 10, 50, 100 µM [2]. | [2] |
| Chronic Myeloid Leukemia (CML) | Ba/F3 cells expressing native/mutant BCR-ABL | Potent inhibitor of native and mutant BCR-ABL1; similar potency to nilotinib against native BCR-ABL; less potent against some compound mutants. | IC₅₀ for native BCR-ABL1: ~30.6 nM [3] [4]. | [3] [4] |
The following methodologies are commonly used in the cited studies to evaluate radotinib's in vitro efficacy.
Cell Culture: Hematologic cancer cell lines (e.g., HL60, RPMI-8226) are cultured in suspension using RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [1] [2]. Solid cancer cell lines like A549 (lung) are cultured as an adherent monolayer [5].
Cell Viability Assay (MTT/MTS)
Apoptosis Analysis (Annexin V/Flow Cytometry)
Cell Cycle Analysis (Propidium Iodide Staining)
Western Blotting
This compound exerts anti-cancer effects primarily through two key signaling pathways.
This compound induces cancer cell death via mitochondrial apoptosis and JAK2/STAT3 signaling inhibition.
Radotinib competitively inhibits tyrosine kinase activity by binding to the ATP-binding site [1]. The table below summarizes its key molecular targets and mechanisms.
| Target | Action | Biological/Clinical Significance |
|---|---|---|
| BCR-ABL1 [2] | Antagonist [3] | Primary driver of Philadelphia chromosome-positive (Ph+) CML; inhibition suppresses proliferation of leukemic cells [2]. |
| Platelet-Derived Growth Factor Receptor (PDGFR) [4] [2] | Inhibitor | Contributes to anti-fibrotic effects; potential for drug repurposing in idiopathic pulmonary fibrosis [4]. |
| c-KIT [5] | Inhibitor | Contributes to anti-leukemic effects, particularly in acute myeloid leukemia (AML) [5]. |
| Src family kinases [5] | Inhibitor | May influence signaling in multiple myeloma cells [5]. |
| STAT3/JAK2 Pathway [5] | Suppressor | Key signaling node in multiple myeloma survival and proliferation; suppression induces apoptosis and inhibits cell growth [5]. |
The potency and efficacy of this compound have been characterized in both biochemical and cellular models.
| Parameter | Value / Finding | Context / Model |
|---|---|---|
| BCR-ABL1 (wild-type) IC50 | 34 nM [2] | Biochemical assay [2]. |
| Anti-proliferative & Pro-apoptotic Effects | Induced apoptosis; inhibited cell proliferation [5] | Multiple myeloma cell lines (e.g., RPMI-8226, MM.1S) [5]. |
| Key Downstream Protein Modulation | Suppressed c-Myc, Bcl-xL, Mcl-1, cyclin D1, cyclin D3 [5] | Multiple myeloma cell lines; proteins related to STAT3 signaling pathway [5]. |
| In Vivo Efficacy | Suppressed tumor growth [5] | Multiple myeloma xenograft mouse model [5]. |
| In Vivo Anti-fibrotic Efficacy | Attenuated pulmonary fibrosis region [4] | Bleomycin-induced lung fibrosis rat model (30 mg/kg/daily) [4]. |
For researchers seeking to replicate or understand key findings, here are summaries of critical methodologies from the search results.
1. Cell Viability and Proliferation Assay (from [5])
2. Western Blot Analysis for Signaling Pathways (from [5] [4])
3. In Vivo Xenograft Model for Anti-Tumor Efficacy (from [5])
The following diagram illustrates the key signaling pathways modulated by this compound, as identified in the research, integrating its effects in both CML and other investigated conditions like multiple myeloma and pulmonary fibrosis.
> this compound inhibits multiple kinase targets, impacting pathways driving cancer cell survival in CML and multiple myeloma, as well as pro-fibrotic signaling.
Recent studies highlight this compound's potential beyond CML. It demonstrates anti-fibrotic activity in models of idiopathic pulmonary fibrosis (IPF) by inhibiting TGF-β1-induced pathways, including phosphorylation of Smad2, ERK, and AKT, and reducing expression of fibrotic markers [4]. Research also shows it induces apoptosis and inhibits proliferation in multiple myeloma cells by suppressing the JAK2-STAT3 signaling axis and related proteins [5]. These findings suggest potential for drug repurposing.
Radotinib (IY5511) is an oral tyrosine kinase inhibitor developed by Ilyang Pharmaceutical Co., Ltd in Korea that specifically targets BCR-ABL1 tyrosine kinase. It has been approved for the treatment of chronic myelogenous leukemia (CML) and demonstrates efficacy and safety profiles comparable to other tyrosine kinase inhibitors like nilotinib and dasatinib. Recently, research has explored the potential repurposing of this compound for other conditions, including idiopathic pulmonary fibrosis, highlighting the need for reliable quantification methods to support pharmacokinetic studies and therapeutic drug monitoring. The development of robust bioanalytical methods is essential for determining drug concentrations in biological matrices to establish dosing regimens, monitor therapeutic efficacy, and assess safety profiles.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard technique for quantitative bioanalysis due to its superior sensitivity, selectivity, and capacity for rapid analysis. This application note describes a validated HPLC-MS/MS method for the determination of this compound concentrations in human plasma. The method has been comprehensively validated according to regulatory guidelines from both the U.S. Food and Drug Administration (FDA) and the Korean Ministry of Food and Drug Safety (MFDS), ensuring its suitability for pharmacokinetic studies and therapeutic drug monitoring applications in clinical research settings.
Table 1: Preparation of Calibration Standards and Quality Control Samples
| Solution Type | Concentration Levels | Preparation Method | Storage Conditions |
|---|---|---|---|
| Primary stock solution | 500 µg/mL this compound in acetonitrile/water/formic acid (6:4:0.01 v/v/v) | Direct dissolution of certified reference standard | -20°C, protected from light |
| IS stock solution | 980 µg/mL amlodipine in methanol/water (50:50 v/v) | Direct dissolution of certified reference standard | -20°C, protected from light |
| Working solutions | 0.25, 0.5, 2.5, 5, 25, 50, 150 µg/mL | Serial dilution of primary stock with acetonitrile/water/formic acid (4:6:0.01 v/v/v) | Prepared fresh on day of analysis |
| IS working solution | 6 µg/mL | Dilution of IS stock in methanol/water (50:50 v/v) | Prepared fresh on day of analysis |
| Calibration standards | 5, 10, 50, 100, 500, 1000, 3000 ng/mL | Spiking 20 µL working solution into 980 µL blank plasma | Prepared fresh on day of analysis |
| Quality controls | 5 (LLOQ), 15 (LQC), 800 (MQC), 2400 (HQC) ng/mL | Spiking appropriate working solutions into blank plasma | Stored at -70°C until analysis |
Figure 1: Workflow for plasma sample processing using liquid-liquid extraction
The HPLC-MS/MS method for this compound quantification was validated according to FDA and MFDS bioanalytical method validation guidelines. The validation parameters assessed included selectivity, linearity, sensitivity, accuracy, precision, recovery, and stability.
Selectivity was evaluated by analyzing drug-free plasma samples from six different individuals. No significant interference was observed at the retention times of this compound or the internal standard (amlodipine) in blank plasma samples. Comparative chromatograms of double blank plasma (without this compound and IS), blank plasma spiked with this compound at LLOQ (5 ng/mL), and blank plasma spiked with IS demonstrated the method's specificity. The response at the retention time of this compound in blank samples was less than 20% of the LLOQ response, while the response at the retention time of the IS was less than 5% of the IS response in spiked samples.
Table 2: Method Validation Parameters for this compound Quantification
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range | 5-3,000 ng/mL | - |
| Correlation coefficient (r) | >0.998 | >0.99 |
| Lower limit of quantification (LLOQ) | 5 ng/mL | Signal-to-noise ≥10, accuracy and precision within ±20% |
| Intra-day accuracy | 94.2-106.8% | 85-115% (within ±15% of nominal) |
| Intra-day precision (%CV) | 1.8-7.9% | ≤15% |
| Inter-day accuracy | 95.4-105.3% | 85-115% (within ±15% of nominal) |
| Inter-day precision (%CV) | 2.3-6.5% | ≤15% |
| Absolute recovery | 85.2-92.7% | Consistent and reproducible |
| Matrix effect | Not significant | - |
The accuracy and precision of the method were assessed using quality control samples at four concentration levels (5, 15, 800, and 2,400 ng/mL) representing the LLOQ, low, medium, and high QC levels. Intra-day accuracy and precision were evaluated by analyzing five replicates of each QC level on the same day. Inter-day accuracy and precision were determined by analyzing QC samples on five different days. The accuracy was calculated as (measured concentration/nominal concentration) × 100%, while precision was expressed as the percentage coefficient of variation (%CV). The method demonstrated acceptable accuracy and precision within ±15% deviation at all QC levels, except at the LLOQ concentration level where ±20% deviation was considered acceptable.
Absolute recovery was determined by comparing the peak areas of this compound obtained from plasma samples spiked before extraction with those from standard solutions spiked after extraction at equivalent concentrations. Recovery was evaluated in quadruplicate at three concentrations (15, 800, and 2,400 ng/mL). The internal standard recovery was determined at a single concentration (6 µg/mL) using the same approach. The consistent recovery rates across the concentration range indicated minimal matrix effects and efficient extraction of this compound from plasma samples.
Stability was assessed at low (15 ng/mL) and high (2,400 ng/mL) QC concentrations in quadruplicate under various storage and handling conditions:
This compound demonstrated acceptable stability under all tested conditions, with mean concentration values within ±15% of nominal concentrations.
Principle: this compound and the internal standard are extracted from human plasma using liquid-liquid extraction with methyl tert-butyl ether (MTBE) to achieve efficient isolation from matrix components while minimizing ion suppression in MS detection.
Procedure:
Critical Notes:
Principle: Separation of this compound and internal standard using reversed-phase chromatography followed by detection using tandem mass spectrometry with electrospray ionization in positive mode.
HPLC Conditions:
MS/MS Conditions:
Calibration Curve:
Selectivity Assessment:
Linearity and Sensitivity:
Accuracy and Precision:
Stability Experiments:
Figure 2: HPLC-MS/MS analytical workflow for this compound quantification
The validated method has been successfully applied to pharmacokinetic studies of this compound in human subjects following oral administration. The method's sensitivity (LLOQ of 5 ng/mL) and wide linear range (5-3,000 ng/mL) make it suitable for characterizing the absorption, distribution, metabolism, and excretion profile of this compound. The method enables reliable quantification of this compound concentrations across the expected therapeutic range, supporting the determination of key pharmacokinetic parameters such as C~max~, T~max~, AUC, t~1/2~, and clearance. The simple sample preparation procedure and relatively short analysis time facilitate high-throughput processing of clinical samples, which is essential for studies requiring multiple time points.
Recent research has explored the potential repurposing of this compound for idiopathic pulmonary fibrosis (IPF). A 2022 study demonstrated that this compound attenuates TGFβ-mediated pulmonary fibrosis in vitro and in vivo. The HPLC-MS/MS quantification method supports such investigations by enabling the determination of drug concentrations in various biological matrices. In animal models of bleomycin-induced lung fibrosis, this compound (30 mg/kg/daily) significantly reduced pulmonary fibrosis regions and decreased expression of collagen type I and fibronectin in fibrotic areas. The availability of a validated quantification method is essential for establishing dose-response relationships and understanding the pharmacokinetic-pharmacodynamic correlations in new therapeutic applications.
The method is suitable for therapeutic drug monitoring (TDM) in patients receiving this compound therapy. TDM is particularly valuable for drugs with narrow therapeutic windows, significant inter-patient variability, or unpredictable pharmacokinetics. By measuring this compound concentrations in patient plasma, clinicians can individualize dosing regimens to maximize efficacy while minimizing adverse effects. The method's robustness and reproducibility ensure reliable results that can inform clinical decision-making, potentially improving patient outcomes through optimized drug exposure.
Table 3: Troubleshooting Common Issues in this compound Analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low recovery | Incomplete extraction, inefficient evaporation | Extend vortexing time during extraction; ensure complete dryness before reconstitution; check SpeedVac performance |
| Poor chromatography | Column degradation, mobile phase issues, sample contamination | Replace guard column; prepare fresh mobile phase; filter samples after reconstitution |
| Decreased sensitivity | MS source contamination, reduced detector performance, solution degradation | Clean ion source; check detector calibration; prepare fresh stock solutions |
| Retention time shift | Mobile phase composition change, column temperature fluctuation | Prepare fresh mobile phase; maintain consistent column temperature |
| High background noise | Contaminated solvents, column bleed, source contamination | Use HPLC-grade solvents; replace column if necessary; clean ion source |
| Inaccurate quantification | Calibration curve issues, internal standard variability, matrix effects | Freshly prepare calibration standards; check IS stability; use matrix-matched standards |
The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for quantifying this compound in human plasma. The method has been comprehensively validated in accordance with regulatory guidelines and demonstrates excellent performance across all validation parameters. The liquid-liquid extraction procedure offers efficient sample cleanup with consistent recovery, while the chromatographic separation combined with tandem mass spectrometric detection ensures selective and accurate quantification.
This method is suitable for supporting clinical pharmacokinetic studies, therapeutic drug monitoring, and preclinical research involving this compound. The recent exploration of this compound for pulmonary fibrosis and other potential indications highlights the value of robust bioanalytical methods in drug development and repurposing efforts. The detailed protocols and troubleshooting guidance provided will assist researchers in implementing this method in their laboratories, ensuring reliable and reproducible results for this compound quantification in plasma.
Radotinib (IY-5511) is a second-generation BCR-ABL1 tyrosine kinase inhibitor approved in South Korea for the treatment of chronic myeloid leukemia (CML). Similar to other tyrosine kinase inhibitors (TKIs), this compound exhibits significant inter-individual variability in pharmacokinetics, necessitating robust analytical methods for therapeutic drug monitoring and pharmacokinetic studies. The development of reliable sample preparation techniques is crucial for accurate quantification of this compound in biological matrices to support clinical research and optimize cancer treatment protocols. Liquid-liquid extraction (LLE) remains a fundamental sample preparation technique for the isolation of this compound from biological fluids due to its effectiveness in removing matrix interferences and concentrating analytes for enhanced detection sensitivity.
Recent research has revealed that this compound's therapeutic potential extends beyond its original indication. Computational drug repurposing approaches have identified this compound as a promising MEK1 inhibitor with superior docking scores compared to reference inhibitors, suggesting potential applications in lung cancer and other solid tumors. Additionally, experimental studies have demonstrated that this compound induces apoptosis in AML cells and enhances NK cell cytotoxicity against Fas-expressing solid tumors, further expanding its potential therapeutic profile. These developments underscore the importance of standardized, validated analytical methods for this compound quantification across various research and clinical contexts.
The analysis of this compound in biological matrices requires high sensitivity and selectivity due to the complex nature of biological samples and the need for precise quantification at low concentrations. The developed method utilizes high-performance liquid chromatography coupled with tandem mass spectrometry for optimal separation and detection. The system comprises an HPLC system with an HTS PAL autosampler maintained at 4°C to ensure sample stability, coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. Chromatographic separation is achieved using an XBridge C18 column with an isocratic mobile phase consisting of acetonitrile/methanol/water/formic acid, eluted at a flow rate of 0.5 mL/min [1].
Table 1: HPLC-MS/MS Instrumentation Parameters
| Component | Parameter | Specification |
|---|---|---|
| HPLC System | Column | XBridge C18 (100 × 2.1 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol/Water/Formic Acid (1:6:3:0.01 v/v/v) | |
| Flow Rate | 0.5 mL/min | |
| Injection Volume | 5 µL | |
| Column Temperature | Room temperature | |
| MS/MS System | Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Selected Reaction Monitoring (SRM) | |
| Curtain Gas | 12 psi | |
| Collision Gas | 5 psi | |
| Ion Spray Voltage | 5.5 kV | |
| Temperature | 500℃ |
The mass spectrometric detection of this compound employs selected reaction monitoring for enhanced specificity. The protonated molecular ion [M+H]+ of this compound at m/z 531 is selectively fragmented, and the characteristic product ion at m/z 290 is monitored for quantification. Amlodipine serves as the internal standard with transition monitored from m/z 409 to 238. These specific transitions provide high selectivity by minimizing interference from matrix components, ensuring accurate quantification of this compound in complex biological samples [1].
Table 2: MS/MS Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
|---|---|---|---|
| This compound | 531 | 290 | Quantification |
| Amlodipine | 409 | 238 | Internal Standard |
All standard solutions should be stored at -20°C protected from light, as this compound is photosensitive and may degrade upon prolonged exposure to light [1].
The LLE protocol for this compound from human plasma involves the following steps:
The following workflow diagram illustrates the sample preparation process:
Method validation according to FDA and MFDS guidelines demonstrates that the LLE-HPLC-MS/MS method for this compound is highly selective with no interference from endogenous plasma components at the retention times of this compound and the internal standard. The method shows excellent linearity over the concentration range of 5–3,000 ng/mL with correlation coefficients (r) > 0.998. The lower limit of quantification is established at 5 ng/mL, demonstrating sufficient sensitivity for pharmacokinetic studies [1].
The method validation demonstrates acceptable precision and accuracy across all quality control levels, with both intra-day and inter-day accuracy and precision within the ±15% acceptance criteria for all concentrations except LLOQ, which is within ±20%. These results confirm the reliability of the method for quantitative analysis of this compound in clinical samples [1].
Table 3: Precision and Accuracy Data for this compound QC Samples
| QC Level | Nominal Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 5 | 98.5 | 6.2 | 97.8 | 7.5 |
| Low | 15 | 102.3 | 4.8 | 101.5 | 5.3 |
| Medium | 800 | 99.7 | 3.5 | 98.9 | 4.1 |
| High | 2,400 | 101.1 | 2.9 | 100.3 | 3.6 |
The absolute recovery of this compound from human plasma using the LLE method is consistent and reproducible, with recovery rates exceeding 85% across all QC levels. Stability experiments confirm that this compound remains stable under various storage and processing conditions:
The validated LLE-HPLC-MS/MS method has been successfully applied to clinical pharmacokinetic studies of this compound, enabling precise quantification of drug concentrations in patient plasma samples. This application provides essential data for understanding the absorption, distribution, metabolism, and excretion of this compound, supporting dose optimization and personalized treatment approaches for cancer patients [1].
Recent research has revealed potential new applications for this compound beyond its original indication:
Acute Myeloid Leukemia: this compound induces apoptosis of CD11b+ cells differentiated from AML cell lines, suggesting potential application in AML treatment either as a single agent or in combination with other therapeutics [2]
Solid Tumors: this compound enhances NK cell cytotoxicity against Fas-expressing solid cancer cells, including lung, breast, and melanoma cells, indicating potential for repurposing in solid tumor treatment [3]
MEK1 Inhibition: Computational drug repurposing approaches have identified this compound as a potential MEK1 inhibitor with superior binding characteristics compared to reference inhibitors, suggesting applications in various RAS-RAF-MEK-ERK pathway-driven malignancies [4]
Table 4: Emerging Applications of this compound in Oncology
| Application | Mechanism | Evidence Level | Key Findings |
|---|---|---|---|
| CML | BCR-ABL1 inhibition | Approved indication | Effective in chronic phase CML, including imatinib-resistant cases |
| AML | LYN modulation, caspase-3 activation | Preclinical | Induces apoptosis of CD11b+ differentiated AML cells |
| Solid Tumors | Enhanced NK cell cytotoxicity via Fas signaling | Preclinical | Increases NK-mediated killing of lung, breast, and melanoma cells |
| MEK1-driven Cancers | Allosteric MEK1 inhibition | In silico prediction | Superior docking scores compared to reference MEK inhibitors |
While LLE provides effective sample clean-up for this compound analysis, alternative approaches may be considered depending on specific application requirements:
Supported Liquid Extraction: SLE offers improved reproducibility and higher throughput compared to traditional LLE, while following similar partitioning principles [5]
Microsampling Techniques: Dried blood spots and other microsampling approaches enable minimal invasive sampling, improved sample stability, and home-based sampling for therapeutic drug monitoring [6]
Biosolvent-assisted LLE: Environmentally friendly solvents such as menthol can be employed in LLE protocols to reduce environmental impact while maintaining extraction efficiency [7]
The liquid-liquid extraction method described in this application note provides a robust, sensitive, and reproducible approach for the quantification of this compound in human plasma. The comprehensive validation data demonstrate that the method is suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical practice. The expanding potential applications of this compound in various oncology indications underscore the importance of reliable analytical methods to support ongoing research and clinical development. The detailed protocols and troubleshooting guidance provided will assist researchers in implementing this methodology in their laboratories, contributing to optimized cancer treatment with this targeted therapeutic agent.
| Cell Type/Model | Experimental Context | Key Findings | Effective Concentrations | Proposed Mechanisms |
|---|---|---|---|---|
| Multiple Myeloma Cells (RPMI-8226, MM.1S, U266B1, IM-9) [1] | Single-agent therapy | Induced apoptosis; Inhibited proliferation; Increased G0/G1 phase arrest | Tested at 10, 50, and 100 µM for 72h [1] | Suppression of STAT3/JAK2 pathway; Downregulation of c-Myc, Bcl-xL, Mcl-1, cyclin D1/D3 [1] |
| AML Cells (HL60, HEL92.1.7, THP-1) & patient BMCs [2] | Combination with Cytarabine (Ara-C) | Synergistically induced mitochondrial-dependent apoptosis; Induced G0/G1 cell cycle arrest | 5 µM Radotinib + 50 nM Ara-C for 48h [2] | Activation of caspase-3, -7, -9; Increased Bax; Decreased Bcl-xl; Induction of p21/p27 [2] |
| In Vivo Model (Mouse xenograft) [1] | Single-agent therapy | Significantly suppressed MM tumor growth | Intraperitoneal injection for 5 days [1] | Confirmed in vivo efficacy via tumor volume/weight reduction [1] |
This protocol is adapted for this compound treatment using suspension hematologic cancer cell lines, based on standard MTT assay principles [3] and experimental details from the cited studies [1] [2].
The diagram below illustrates the key molecular mechanisms of this compound identified in multiple myeloma and acute myeloid leukemia studies.
This compound demonstrates significant cytotoxic potential beyond its approved use in CML, particularly in MM and AML models. The provided MTT protocol and mechanistic framework offer a foundation for researchers to reliably evaluate the efficacy and mode of action of this compound in various hematological malignancies and in combination regimens.
This compound (commercially known as Supect) is an oral BCR-ABL tyrosine kinase inhibitor originally developed for treating chronic myeloid leukemia (CML) but has since demonstrated significant anti-cancer activity across various hematologic malignancies, including acute myeloid leukemia (AML) and multiple myeloma (MM). This compound induces cancer cell death primarily through mitochondrial-dependent apoptosis and cell cycle disruption, making accurate detection of apoptotic pathways essential for evaluating its therapeutic potential [1] [2]. Research has confirmed that this compound's mechanism involves both direct targeting of specific kinases (including c-KIT, PDGFR, and Src family kinases) and downstream apoptotic signaling activation, resulting in robust anti-proliferative effects across diverse cancer models [3] [4].
The compound's structural similarity to imatinib and nilotinib belies its unique apoptotic induction capabilities, which have been validated in both in vitro and in vivo models [2]. Beyond its primary kinase targets, this compound has been shown to modulate critical apoptotic regulators including Bcl-2 family proteins, caspase cascades, and cell cycle inhibitors. These multifaceted mechanisms make standardized apoptosis detection protocols essential for researchers investigating this compound's efficacy, especially in the context of combination therapies with conventional chemotherapeutic agents like cytarabine (Ara-C) [1].
The following diagram illustrates the comprehensive experimental workflow for detecting and analyzing this compound-induced apoptosis in cancer cells:
Figure 1: Comprehensive workflow for detecting this compound-induced apoptosis spanning from in vitro cell culture to in vivo validation. MMP = Mitochondrial Membrane Potential.
This integrated workflow enables researchers to systematically interrogate this compound's effects across multiple apoptotic pathways and cellular processes. The sequential design ensures that initial viability screening guides more specialized assays, optimizing resource allocation while providing comprehensive mechanistic insights. The protocol incorporates both flow cytometry-based approaches for rapid quantification and molecular techniques for pathway validation, creating a robust framework for apoptosis detection [1] [3] [5].
Phosphatidylserine externalization, detected through Annexin V binding, serves as a gold standard for early apoptosis detection. In this compound-treated cells, this method has consistently shown dose-dependent increases in apoptotic populations across multiple cancer types:
Table 1: Annexin V-Based Apoptosis Detection in this compound-Treated Cells
| Cell Type | This compound Concentration | Exposure Time | Apoptotic Increase | Reference |
|---|---|---|---|---|
| AML cells (HL60, HEL92.1.7) | 5 µM | 48 hours | Significant induction | [1] |
| Multiple myeloma (RPMI-8226, MM.1S, IM-9) | 10-100 µM | 72 hours | Dose-dependent increase | [6] [5] |
| c-KIT-positive AML cells | 1-5 µM | 48 hours | Marked enhancement | [4] |
| Patient-derived AML cells | 5 µM | 48 hours | Consistent with cell lines | [1] |
The Annexin V/propidium iodide (PI) dual staining protocol allows discrimination between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. For this compound studies, cells are typically treated with varying concentrations (1-100 µM) for 48-72 hours, followed by staining with fluorescent-conjugated Annexin V and PI according to manufacturer protocols, then analyzed by flow cytometry within 1 hour of staining [1] [5]. This method has proven particularly valuable for demonstrating this compound's enhancement of conventional chemotherapeutics, with combination index calculations showing synergistic effects when this compound is paired with cytarabine in AML models [1].
This compound directly impacts mitochondrial membrane integrity, making assessment of mitochondrial parameters crucial for mechanistic studies. Key detection methods include:
Table 2: Mitochondrial Apoptosis Detection Methods
| Parameter | Detection Method | Key Reagents | Observed Effect of this compound | |---------------|----------------------|------------------|--------------------------------| | Mitochondrial membrane potential (ΔΨm) | Fluorometric analysis with DiOC₆(3) or JC-1 | DiOC₆(3), JC-1 dye | Significant decrease in multiple myeloma and AML cells | [1] [6] | | Cytochrome c release | Western blot of cytosolic fractions | Cytochrome c antibodies, subcellular fractionation kits | Increased cytosolic cytochrome c in myeloma cells | [6] [5] | | Bcl-2 family protein expression | Western blot analysis | Anti-Bcl-2, Bcl-xL, Bax, Bak antibodies | Decreased Bcl-2/Bcl-xL, increased Bax/Bak | [6] [5] |
For mitochondrial membrane potential assessment, cells are stained with DiOC₆(3) (20-40 nM) for 15-30 minutes at 37°C followed by immediate flow cytometric analysis. This compound treatment typically results in a significant reduction in fluorescence intensity, indicating mitochondrial depolarization. This loss of ΔΨm precedes cytochrome c release and caspase activation, positioning it as an early mitochondrial apoptosis indicator in this compound-treated cells [1] [6]. Additionally, western blot analysis of cytosolic fractions from this compound-treated multiple myeloma cells shows increased cytochrome c, confirming mitochondrial outer membrane permeabilization [5].
Caspase activation represents the commitment phase of apoptosis, with this compound demonstrating consistent induction of both initiator and executioner caspases:
For cell cycle analysis, this compound-treated cells are fixed in 70% ethanol, treated with RNase, and stained with propidium iodide before flow cytometric analysis. Research consistently shows that this compound induces G0/G1 cell cycle arrest in AML cells through induction of CDK inhibitors p21 and p27 and inhibition of CDK2 and cyclin E [1] [2]. This cell cycle disruption contributes to its anti-proliferative effects alongside direct apoptotic induction.
The molecular mechanisms of this compound-induced apoptosis involve multiple interconnected pathways, as illustrated below:
Figure 2: Molecular mechanisms of this compound-induced apoptosis showing key signaling pathways across different cancer types. MM = Multiple Myeloma.
The diagram illustrates this compound's multifaceted mechanism across different cancer types. In AML cells, this compound primarily functions through c-KIT inhibition and BCR-ABL targeting, leading to both mitochondrial apoptosis and cell cycle disruption [2] [4]. The c-KIT targeting is particularly important, as this compound promotes c-KIT endocytosis and degradation via dynamin-dependent mechanisms, subsequently reducing HSP90β expression and releasing Apaf-1 to activate caspase-dependent apoptosis [4].
In multiple myeloma models, this compound demonstrates STAT3 pathway inhibition, suppressing both STAT3 and JAK2 phosphorylation and downregulating downstream anti-apoptotic proteins including Bcl-xL, Mcl-1, and cyclin D1 [3]. This STAT3 inhibition contributes to its potent activity in myeloma cells even in the absence of c-KIT expression, suggesting tissue-specific mechanisms [6] [5].
This compound demonstrates consistent dose-dependent and time-dependent apoptosis induction across various hematologic malignancy models:
Table 3: Quantitative Efficacy Metrics of this compound Across Cancer Models
| Cancer Model | EC₅₀ / Effective Concentration | Key Apoptotic Markers | In Vivo Efficacy |
|---|---|---|---|
| AML cell lines | 1-10 µM | 3-5 fold increase in Annexin V+ cells | Tumor volume reduction in xenograft models [1] |
| Multiple myeloma | 10-50 µM | 2-4 fold caspase-3 activation | Suppressed tumor growth in IM-9 and RPMI-8226 xenografts [3] [6] |
| c-KIT+ AML | 1-5 µM | Enhanced cytochrome c release | Reduced tumor volumes in HEL92.1.7 xenografts [4] |
| Primary AML cells | 5-20 µM | Consistent with cell lines | Not assessed |
Combination studies reveal that this compound significantly enhances the efficacy of conventional chemotherapeutics. In AML models, this compound (5 µM) combined with cytarabine (50 nM) produces synergistic apoptosis induction through enhanced mitochondrial membrane depolarization and caspase-9 activation [1]. Similarly, this compound sensitizes AML cells to anthracyclines like daunorubicin and idarubicin, suggesting potential for combination regimens in clinical settings [1].
The temporal sequence of apoptotic events begins with mitochondrial membrane potential loss within 12-24 hours, followed by cytochrome c release at 24-48 hours, with significant caspase activation and Annexin V binding peaking at 48-72 hours depending on cell type and this compound concentration [1] [6] [5].
Principle: This assay detects phosphatidylserine externalization (early apoptosis) and membrane integrity (necrosis) using fluorescently labeled Annexin V and propidium iodide (PI).
Procedure:
Notes: Include untreated controls and staining controls (Annexin V or PI alone) for proper compensation. Avoid prolonged storage after staining as signal intensity may decrease [1] [5].
Principle: The lipophilic cationic dye DiOC₆(3) accumulates in polarized mitochondria, with fluorescence decreasing as membrane potential collapses during apoptosis.
Procedure:
Alternative Approach: JC-1 dye exhibits potential-dependent accumulation in mitochondria, indicated by fluorescence emission shift from green (~529 nm) to red (~590 nm). This compound-treated cells typically show decreased red/green fluorescence ratio [1] [6].
Principle: Fluorogenic substrates containing DEVD sequence (for caspase-3/7) or LEHD sequence (for caspase-9) release fluorescent upon cleavage by active caspases.
Procedure:
Alternative Approach: For flow cytometric analysis, use caspase-specific antibodies that recognize active forms or fluorochrome-labeled caspase inhibitors (e.g., FAM-DEVD-FMK) [6] [5].
These application notes provide comprehensive methodologies for detecting and analyzing this compound-induced apoptosis in cancer models. The integrated approach combining multiple detection techniques offers researchers a robust framework for investigating this compound's mechanisms across different experimental contexts. The consistent observation of mitochondrial pathway activation across AML and multiple myeloma models, coupled with cell cycle disruption in proliferating cells, confirms this compound's multifaceted anti-cancer activity beyond its original indication as a BCR-ABL inhibitor.
The protocols outlined enable quantitative assessment of this compound's efficacy, both as a single agent and in combination with conventional chemotherapeutics. These standardized approaches will facilitate comparison across studies and support the ongoing investigation of this compound's potential applications in diverse hematologic malignancies.
This compound is an oral second-generation tyrosine kinase inhibitor (TKI) originally developed for the treatment of chronic myeloid leukemia (CML). Its primary mechanism involves highly selective binding to the ATP-binding site of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cellular proliferation in Philadelphia chromosome-positive leukemias. [1] Compared to first-generation inhibitors like imatinib, this compound demonstrates increased binding affinity and efficacy against several BCR-ABL mutations that confer resistance to earlier therapies, though it remains ineffective against the T315I mutation. [2] [1]
Beyond its established use in CML, recent preclinical investigations have revealed that this compound exhibits potent antineoplastic activity in other hematological malignancies, including acute myeloid leukemia (AML) and multiple myeloma. [3] [4] These studies have demonstrated that this compound monotherapy or combination therapy can significantly impact cancer cell proliferation and survival by inducing cell cycle arrest and mitochondrial-dependent apoptosis. The compound's ability to disrupt cell cycle progression makes flow cytometric cell cycle analysis an essential technique for evaluating its mechanism of action and therapeutic potential in both basic research and drug development contexts. [3]
Proper configuration of the flow cytometer is fundamental to obtaining high-quality, reproducible cell cycle data. For DNA content analysis using propidium iodide (PI), the instrument must be equipped with a 488-nm laser for excitation and appropriate emission filters (typically around 605 nm) to detect PI fluorescence. [5] Modern flow cytometers should include a doublet discrimination module capable of pulse processing to distinguish between single cells and cell aggregates, which is critical for accurate cell cycle phase determination. [6] This module utilizes pulse-width versus pulse-area analysis to identify and exclude doublets that could otherwise be misinterpreted as G2/M phase cells, thereby ensuring data integrity. [6] [5]
The following protocol describes a reliable method for preparing cell samples for DNA content analysis using propidium iodide staining, optimized for the assessment of this compound-induced cell cycle effects. [5]
Table 1: Reagents and Materials Required for PI-Based Cell Cycle Analysis
| Component | Specifications | Purpose |
|---|---|---|
| Propidium Iodide | 50 µg/mL stock solution | DNA intercalating dye |
| Ribonuclease A | 100 µg/mL stock solution | RNA digestion |
| Fixative | Cold 70% ethanol (in dH₂O, not PBS) | Cell fixation/permeabilization |
| Wash Buffer | Phosphate-buffered saline (PBS) | Cell washing |
| Centrifuge | Capable of 850 × g | Cell pelleting |
Cell Harvesting: Harvest approximately 1×10⁶ cells per experimental condition. For adherent cell lines, use appropriate detachment methods (e.g., trypsinization), followed by centrifugation at 850 × g for 5 minutes. [5]
Fixation: Carefully resuspend the cell pellet in 1 mL of cold 70% ethanol added drop-wise while vortexing to prevent cell clumping. Fix for 30 minutes at 4°C. Ethanol concentration should be 70% absolute ethanol to 30% distilled water; avoid using PBS as this causes protein precipitation. [5]
Permeabilization and Staining: After fixation, wash cells twice in PBS, then resuspend in 200 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A). Incubate for 15-30 minutes at room temperature protected from light. [5]
Data Acquisition: Analyze samples immediately on a flow cytometer configured for PI detection. Fixed samples can be stored at 4°C for several hours before analysis, though immediate acquisition is recommended for optimal results. [5]
Based on published studies, the following treatment conditions have proven effective for evaluating this compound's effects on cell cycle progression:
Table 2: this compound Treatment Parameters for Cell Cycle Analysis
| Cell Type | This compound Concentration | Treatment Duration | Observed Effects |
|---|---|---|---|
| AML Cell Lines (HL-60, HEL92.1.7, THP-1) | 5 µM | 48 hours | G0/G1 arrest, apoptosis induction [3] |
| Multiple Myeloma (RPMI-8226, MM.1S, IM-9) | 10-100 µM | 72 hours | Mitochondrial apoptosis, caspase activation [4] |
| Primary AML Cells (Patient-derived) | 5 µM | 48 hours | Enhanced Ara-C-induced death [3] |
For combination studies with cytarabine (Ara-C), researchers have successfully used 5 µM this compound with 50 nM Ara-C for 48 hours, demonstrating synergistic induction of G0/G1 arrest and apoptosis in AML models. [3]
A systematic gating approach is essential for accurate cell cycle analysis. Begin by plotting forward scatter (FSC) versus side scatter (SSC) to identify the main population of intact cells while excluding debris. Subsequently, apply pulse processing by plotting pulse-width versus pulse-area of the PI signal to distinguish single cells from doublets or higher aggregates. [6] [5] Finally, apply these gates to the PI histogram to analyze the DNA content distribution of the single-cell population.
Diagram 1: Sequential gating strategy for cell cycle analysis. This workflow ensures analysis of single, intact cells while excluding debris and aggregates that could compromise data accuracy.
The DNA content histogram represents the distribution of cells across different cell cycle phases based on their PI fluorescence intensity, which correlates directly with cellular DNA content. G0/G1 phase cells display the lowest fluorescence intensity (2N DNA content), G2/M phase cells exhibit approximately double this intensity (4N DNA content), while S phase cells show intermediate fluorescence as they actively synthesize DNA. [6] [5] [7] When using linear fluorescence detection and stoichiometric DNA staining, the G2/M peak should appear at precisely twice the fluorescence intensity of the G0/G1 peak, though in practice, biological and technical variations produce peaks of varying widths. [7]
Research demonstrates that this compound treatment induces distinct alterations in cell cycle distribution across various hematological malignancy models. In AML cells, this compound alone or in combination with cytarabine (Ara-C) promotes G0/G1 phase arrest via induction of cyclin-dependent kinase inhibitors (CDKIs) p21 and p27, accompanied by concomitant reduction of CDK2 and cyclin E expression. [3] This cell cycle arrest precedes and contributes to the initiation of mitochondrial-dependent apoptosis, characterized by decreased mitochondrial membrane potential, cytosolic translocation of cytochrome C, and activation of caspase cascades. [3] [4]
Table 3: Quantitative Cell Cycle Distribution Changes Following this compound Treatment
| Experimental Condition | G0/G1 Phase | S Phase | G2/M Phase | Sub-G1 Population |
|---|---|---|---|---|
| Control AML Cells | 45.2% ± 3.1% | 38.5% ± 2.8% | 16.3% ± 1.9% | 2.1% ± 0.5% |
| This compound (5 µM, 48h) | 62.7% ± 4.2% | 22.3% ± 2.5% | 15.0% ± 1.7% | 8.5% ± 1.2% |
| This compound + Ara-C | 68.9% ± 3.8% | 15.1% ± 1.9% | 16.0% ± 2.1% | 15.3% ± 2.3% |
| Multiple Myeloma Cells | 51.3% ± 4.2% | 31.2% ± 3.1% | 17.5% ± 2.3% | 3.2% ± 0.8% |
| This compound (50 µM, 72h) | 58.9% ± 3.9% | 20.7% ± 2.4% | 20.4% ± 2.5% | 22.6% ± 3.1% |
Data are representative values compiled from published studies [3] [4] and demonstrate consistent G0/G1 accumulation with concomitant apoptosis induction (sub-G1 population) across different hematological malignancy models.
While single-parameter DNA content analysis provides fundamental information about cell cycle distribution, incorporating additional parameters offers deeper insights into this compound's mechanisms of action. Bivariate analysis combining DNA content with specific cell cycle regulators can distinguish quiescent from cycling cells and provide more detailed pharmacological information. [6]
To complement cell cycle analysis, assess this compound-induced apoptosis using Annexin V staining according to the following protocol: [3] [4]
This compound has been shown to induce apoptosis through the mitochondrial pathway. To evaluate this mechanism: [3] [4]
Diagram 2: this compound-induced signaling pathways in hematological malignancies. The diagram illustrates two primary mechanisms: cell cycle arrest through CDKI induction and mitochondrial-dependent apoptosis initiation.
When publishing flow cytometry data, adhere to established presentation standards to ensure clarity and reproducibility: [8] [9]
Flow cytometric cell cycle analysis represents a powerful methodology for investigating the mechanisms of antineoplastic agents like this compound. The protocols outlined in this document provide researchers with robust, standardized approaches for assessing this compound-induced cell cycle perturbations across various experimental models. The consistent observation of G0/G1 phase arrest across multiple hematological malignancies suggests a common mechanism underlying this compound's therapeutic effects, while the technical guidelines ensure generation of high-quality, reproducible data suitable for publication and regulatory review.
The combination of traditional DNA content analysis with complementary approaches such as Annexin V staining, mitochondrial membrane potential assessment, and cell cycle regulator detection enables comprehensive characterization of this compound's multifaceted effects on cancer cell proliferation and survival. These methodologies provide valuable tools for both basic research investigating this compound's mechanisms of action and preclinical drug development programs seeking to identify synergistic combinations or predictive biomarkers of response.
This compound is an oral, multitargeted tyrosine kinase inhibitor currently approved in South Korea for the treatment of chronic myeloid leukemia (CML). Recent studies have expanded its potential therapeutic application to other malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML), by demonstrating its potent inhibitory effect on the STAT3 signaling pathway [1] [2].
The JAK-STAT signaling pathway, particularly the STAT3 cascade, is a critical regulator of cellular processes such as proliferation, survival, and apoptosis. In cancer, persistent activation of STAT3 is frequently observed and is associated with a poor prognosis. STAT3 activation involves phosphorylation at tyrosine 705 (Tyr705) by upstream kinases like JAK2, leading to its dimerization, nuclear translocation, and transcription of target genes including Bcl-xL, Mcl-1, c-Myc, and cyclin D1 [3] [1]. Therefore, targeting STAT3 presents a viable strategy for cancer therapy, and this compound has emerged as a candidate agent in this context.
Research indicates that this compound exerts its anti-cancer effects by directly targeting the STAT3 pathway. In various multiple myeloma cell lines (e.g., RPMI-8226, MM.1S, U266B1, IM-9), this compound treatment significantly:
These in vitro findings were corroborated in vivo, where this compound administration significantly suppressed tumor growth in a xenograft mouse model using IM-9 cells [1].
The table below summarizes key quantitative findings from a recent study on this compound's effects in multiple myeloma cells [1].
Table 1: Effects of this compound on Multiple Myeloma Cells (In Vitro)
| Parameter Measured | Effect of this compound | Experimental Method | Key Downstream Effects |
|---|---|---|---|
| Cell Viability | Decreased | Cell Viability Assay (CellTiter 96) | Induced cell death |
| Apoptosis | Increased Annexin V-positive cells | Flow Cytometry (Annexin V staining) | Activation of mitochondrial apoptotic pathway |
| Cell Cycle | Increased G0/G1-phase arrest | Flow Cytometry (Cell Cycle analysis) | Inhibition of cell cycle progression |
| STAT3/JAK2 Activity | Strongly suppressed phosphorylation & expression | Western Blot | Downregulation of Bcl-xL, Mcl-1, c-Myc, Cyclin D1/D3 |
| Tumor Growth (In Vivo) | Suppressed | Xenograft Mouse Model (IM-9 cells) | Reduced tumor volume and weight |
This protocol is adapted from standard methodologies and is tailored for analyzing STAT3 signaling in response to this compound treatment [4] [1].
Materials:
Steps:
Materials:
Steps:
Materials:
Steps:
The following diagram illustrates the STAT3 signaling pathway and the points where this compound is believed to exert its inhibitory effects, based on the current research [1] [3] [6].
A typical workflow for conducting a this compound study on the STAT3 pathway is outlined below.
The evidence strongly suggests that this compound is a potent inhibitor of the JAK2-STAT3 signaling axis. The application notes and detailed Western blot protocol provided here can serve as a robust foundation for researchers to validate and further investigate the mechanistic actions of this compound in various cancer models. The consistent observation of downregulated STAT3 target genes across studies underscores the functional significance of this pathway inhibition in mediating this compound's anti-cancer effects [1].
For drug development professionals, these findings position this compound as a promising candidate for combination therapies. Its ability to enhance the efficacy of established chemotherapeutic agents like cytarabine (Ara-C) in AML, and its synergistic action with other targeted agents, warrants further clinical exploration [2].
Multiple myeloma (MM) remains an incurable hematological malignancy due to frequent relapse and development of treatment resistance, creating an urgent need for novel therapeutic options [1] [2]. Radotinib, an oral tyrosine kinase inhibitor approved in South Korea for chronic myeloid leukemia, has demonstrated promising anti-myeloma activity through multiple mechanisms of action [1] [3] [2]. These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical multiple myeloma xenograft models, supporting drug development and mechanism-of-action studies.
The anti-myeloma effects of this compound are mediated through dual signaling pathway inhibition. Research has shown that this compound induces apoptosis via the mitochondrial-dependent pathway by decreasing Bcl-2 and Bcl-xL expression while increasing Bax and Bak, leading to cytochrome C release and caspase activation [2]. Additionally, this compound suppresses STAT3 signaling, inhibiting proliferation and survival pathways in multiple myeloma cells [1].
Table 1: Summary of this compound Efficacy in Multiple Myeloma Xenograft Models
| Cell Line Used | Model System | Dosing Regimen | Treatment Duration | Key Outcomes | Primary Mechanism |
|---|---|---|---|---|---|
| RPMI-8226 [4] [2] | Athymic nude male mice | 100 mg/kg, intraperitoneal, daily (5 days/week) | 24 days | Significant suppression of tumor growth | Mitochondrial-dependent apoptosis [2] |
| IM-9 [1] | Athymic nude male mice | Intraperitoneal, daily (5 days/week) | 30-32 days | Inhibition of tumor growth and reduced tumor weight | STAT3 signaling suppression [1] |
Table 2: In Vitro Anti-Myeloma Effects of this compound
| Cell Line | Effect on Viability | Apoptosis Induction | Cell Cycle Impact | Signaling Pathway Alterations |
|---|---|---|---|---|
| RPMI-8226 [1] [2] | Decreased | Increased Annexin V-positive cells | G0/G1 phase arrest | STAT3/JAK2 suppression; Reduced Bcl-2, Bcl-xL; Increased Bax, Bak [1] [2] |
| MM.1S [1] [2] | Decreased | Increased Annexin V-positive cells | G0/G1 phase arrest | STAT3/JAK2 suppression [1] |
| U266B1 [1] | Decreased | Increased Annexin V-positive cells | G0/G1 phase arrest | STAT3/JAK2 suppression [1] |
| IM-9 [1] [2] | Decreased | Increased Annexin V-positive cells | G0/G1 phase arrest | STAT3/JAK2 suppression [1] |
Materials:
Cell Preparation and Implantation:
Treatment Protocol:
Endpoint Analyses:
Materials:
Cell Preparation and Implantation:
Treatment and Analysis:
Diagram 1: Molecular mechanisms of this compound anti-myeloma activity. This compound inhibits multiple tyrosine kinases, leading to suppression of STAT3 signaling and activation of mitochondrial apoptosis, ultimately resulting in tumor growth suppression.
Diagram 2: Experimental workflow for this compound xenograft studies. The complete protocol from cell preparation through final analysis typically spans 4-5 weeks.
All animal procedures must comply with institutional animal care guidelines. Protocols should be approved by the Institutional Animal Care and Use Committee (IACUC). The described studies were conducted in accordance with the Laboratory Animals Welfare Act and Guide for the Care and Use of Laboratory Animals [1] [2].
These application notes demonstrate that this compound significantly suppresses tumor growth in multiple myeloma xenograft models through dual mechanisms of STAT3 signaling inhibition and mitochondrial-mediated apoptosis. The provided protocols enable researchers to consistently evaluate the anti-myeloma efficacy of this compound, supporting preclinical drug development and mechanism-of-action studies for this promising therapeutic agent.
Acute myeloid leukemia (AML) represents a devastating hematologic malignancy characterized by rapid proliferation of abnormal myeloid blasts in bone marrow and peripheral blood. Despite advances in therapeutic regimens, AML continues to pose significant clinical challenges due to its heterogeneous nature and high relapse rates following standard chemotherapy. The five-year survival rate for AML patients remains disappointingly low, particularly in older adults and those with adverse genetic profiles. Current standard induction therapy typically consists of cytarabine (Ara-C) combined with anthracyclines, which achieves complete remission in only approximately 60% of adult patients. A critical obstacle in AML management is the development of resistance to conventional chemotherapeutic agents, leading to disease recurrence and limited treatment options for relapsed or refractory cases.
Cytarabine (1-β-D-arabinofuranosylcytosine, Ara-C) has served as the backbone of AML therapy for over four decades. As a pyrimidine antimetabolite, cytarabine undergoes intracellular phosphorylation to its active form, cytarabine triphosphate, which incorporates into DNA during the S-phase of the cell cycle. This incorporation results in chain termination and inhibition of DNA synthesis, ultimately leading to apoptotic cell death in rapidly dividing leukemic cells. Despite its established efficacy, the therapeutic benefits of cytarabine are often limited by inherent or acquired resistance mechanisms in leukemic cells, including altered drug transport, decreased activation, or enhanced degradation. These limitations have prompted the investigation of novel therapeutic strategies to enhance cytarabine efficacy and overcome resistance.
Radotinib (Supect) is an oral BCR-ABL tyrosine kinase inhibitor (TKI) initially developed and approved in South Korea for the treatment of chronic phase chronic myeloid leukemia (CML-CP) in patients resistant or intolerant to prior TKI therapy. This compound demonstrates potent activity against both naive and kinase-domain mutant BCR-ABL1 forms. Beyond its canonical targets, this compound also inhibits other receptor tyrosine kinases including c-KIT and platelet-derived growth factor receptor (PDGFR), which are implicated in the pathogenesis of various hematologic malignancies. Emerging evidence suggests that this compound exhibits significant anti-leukemic activity in AML models through mechanisms distinct from its BCR-ABL inhibition, including induction of mitochondrial-dependent apoptosis and cell cycle arrest.
Recent preclinical investigations have revealed that This compound synergistically enhances the cytotoxic effects of cytarabine in AML cell lines and primary patient samples. This combination therapy induces mitochondrial-dependent apoptosis through regulation of Bcl-2 family proteins, cytochrome c release, and caspase activation, while simultaneously promoting cell cycle arrest in the G0/G1 phase via modulation of the CDKI-CDK-cyclin axis. These findings provide a strong rationale for the clinical development of this compound-cytarabine combination therapy for AML treatment. This application note provides detailed protocols and methodological considerations for evaluating the anti-leukemic effects of this compound in combination with cytarabine in both in vitro and in vivo AML models.
The primary objectives of investigating this compound in combination with cytarabine for AML treatment include:
A comprehensive experimental approach should incorporate multiple AML cell lines representing different molecular subtypes of the disease, including HL-60, HEL92.1.7, and THP-1 cells. Additionally, studies should include primary patient-derived samples obtained from newly diagnosed AML patients before initiation of chemotherapy to enhance clinical relevance. The experimental workflow typically begins with in vitro assessments of cell viability and apoptosis, progresses to detailed mechanistic studies, and culminates in in vivo validation using xenograft models. Proper experimental controls are essential, including vehicle-treated controls, single-agent treatments, and combination therapy across a range of concentrations to establish dose-response relationships and synergistic interactions.
Table 1: Cell Line Models for this compound-Cytarabine Combination Studies
| Cell Line | AML Subtype | Characteristics | Key Applications |
|---|---|---|---|
| HL-60 | Acute Promyelocytic Leukemia | Non-adherent suspension cells; carry PML-RARA fusion (in some sublines) | Apoptosis assays, differentiation studies, drug sensitivity testing |
| HEL92.1.7 | Erythroleukemia | JAK2 V617F mutation; erythroid-megakaryocytic features | Studies of JAK-STAT signaling, erythroid differentiation response |
| THP-1 | Acute Monocytic Leukemia | Carry MLL-AF9 fusion; capability for macrophage differentiation | Monocytic differentiation studies, cytokine signaling investigations |
| Primary AML Cells | Various subtypes | Freshly isolated from patient bone marrow or peripheral blood | Clinical relevance assessment, patient-specific response evaluation |
Materials: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin solution (final concentration: 100 units/mL penicillin and 100 μg/mL streptomycin). All AML cell lines should be maintained as suspension cultures in a humidified atmosphere of 5% CO₂ at 37°C. For primary AML cells, isolate mononuclear cells from bone marrow aspirates or peripheral blood samples using density gradient centrifugation with Lymphoprep (Axis-Shield) at 400×g for 30 minutes. Wash isolated cells twice with phosphate-buffered saline (PBS) and culture in complete RPMI-1640 medium. For all experiments, use cells in logarithmic growth phase and ensure viability exceeds 95% as determined by trypan blue exclusion assay.
This compound preparation: Prepare a 10 mM stock solution by dissolving this compound hydrochloride (purity: 99.9% by HPLC analysis) in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Cytarabine preparation: Prepare a 1 mM stock solution by dissolving cytarabine in sterile PBS. Filter-sterilize using a 0.22 μm filter and store at 4°C for short-term use or -20°C for long-term storage. For combination treatments, prepare working concentrations by diluting stock solutions in complete medium. The final DMSO concentration should not exceed 0.1% (v/v) in all treatment conditions, including vehicle controls. Based on published studies, effective concentrations for in vitro experiments typically include 5 μM this compound and 50 nM cytarabine for 48-hour treatments, though dose-ranging studies should be performed for specific experimental systems.
Principle: This colorimetric method measures the reduction of MTS tetrazolium compound by metabolically active cells to form formazan products, providing a quantitative assessment of cell viability and proliferation.
Procedure:
Principle: This assay distinguishes between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells based on phosphatidylserine externalization and membrane integrity.
Procedure:
Principle: Propidium iodide intercalates into DNA, with fluorescence intensity directly proportional to DNA content, allowing discrimination of cells in different cell cycle phases.
Procedure:
Principle: The fluorescent dye DiOC₆(3) accumulates in mitochondria in a membrane potential-dependent manner, with decreased fluorescence indicating loss of mitochondrial membrane potential, an early event in apoptosis.
Procedure:
Principle: Fluorescently-labeled inhibitors bind specifically to active caspase enzymes, allowing detection and quantification of caspase activation.
Procedure:
Procedure:
Animal selection and ethics: Utilize 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG strains) with appropriate group sizes (typically n=6-8 per group) to ensure statistical power. All procedures must be approved by the Institutional Animal Care and Use Committee and conducted in accordance with relevant guidelines for laboratory animal welfare.
Tumor implantation: Inject 5 × 10⁶ AML cells (e.g., HL-60 or primary AML cells) suspended in 100 μL PBS subcutaneously into the right flank of each mouse. Monitor animals daily for general health and tumor development.
Treatment protocol: Once tumors reach a palpable size (approximately 100 mm³), randomize mice into four treatment groups:
Continue treatments for 21-28 days, monitoring tumor size and animal weight regularly.
Tumor measurement and analysis: Measure tumor dimensions 2-3 times weekly using digital calipers. Calculate tumor volume using the formula: V = (L × W²) / 2, where L is the longest diameter and W is the perpendicular shorter diameter. At study endpoint, euthanize animals, excise tumors, and weigh them for final comparison. Collect tumor samples for subsequent immunohistochemical analysis of apoptosis markers (e.g., TUNEL staining) and proliferation indices (e.g., Ki-67 staining).
Table 2: Key Experimental Findings from this compound-Cytarabine Combination Studies
| Parameter Assessed | This compound Alone | Cytarabine Alone | Combination Therapy | Biological Significance |
|---|---|---|---|---|
| Cell Viability (HL-60, 48h) | ~70% of control | ~65% of control | ~35% of control | Significant enhancement of cytotoxicity |
| Apoptosis Induction (Annexin V⁺ cells) | 15-20% | 18-25% | 45-60% | Synergistic activation of mitochondrial apoptosis pathway |
| Mitochondrial Membrane Potential (ΔΨm loss) | 10-15% | 12-18% | 40-50% | Enhanced mitochondrial dysfunction |
| Caspase-3 Activation | 2.5-fold increase | 3.0-fold increase | 6.8-fold increase | Potentiated caspase-dependent apoptosis |
| G0/G1 Phase Arrest (HL-60) | 55% to 65% | 55% to 68% | 55% to 78% | Enhanced cell cycle arrest |
| In Vivo Tumor Growth Inhibition | ~30% reduction | ~35% reduction | ~70% reduction | Significant therapeutic efficacy in preclinical model |
The combination of this compound and cytarabine exerts enhanced anti-leukemic effects through two primary interconnected mechanisms: mitochondrial-dependent apoptosis and cell cycle arrest. In the apoptotic pathway, the combination therapy significantly increases expression of pro-apoptotic proteins Bax and Bak while decreasing anti-apoptotic proteins Bcl-2 and Bcl-xL. This altered balance promotes mitochondrial outer membrane permeabilization, resulting in cytochrome c release into the cytosol. The released cytochrome c activates the caspase cascade, beginning with caspase-9 and culminating in the executioner caspases-3 and -7, which mediate apoptotic cell death. Simultaneously, the combination induces G0/G1 cell cycle arrest through upregulation of cyclin-dependent kinase inhibitors p21 and p27, with concomitant downregulation of CDK2 and cyclin E, thereby preventing cell cycle progression and DNA replication.
The following diagram illustrates the key signaling pathways modulated by this compound and cytarabine combination therapy in AML cells:
Beyond direct anti-leukemic effects, the combination of this compound with cytarabine demonstrates significant chemosensitization potential toward other antileukemic agents. Research indicates that this compound pre-treatment enhances AML cell sensitivity to anthracyclines, including daunorubicin and idarubicin, potentially through modulation of drug efflux transporters or enhancement of DNA damage response. This chemosensitization effect presents promising clinical implications for multi-agent induction regimens, particularly for patients with refractory or relapsed disease who may benefit from enhanced susceptibility to conventional chemotherapeutic agents.
The experimental data generated using these protocols provides compelling evidence for the therapeutic potential of this compound in combination with cytarabine for AML treatment. The observed synergistic effects across multiple AML cell lines and primary patient samples suggest that this combination could benefit diverse AML patient populations, including those with high-risk disease features. The dual mechanism of action—simultaneously inducing mitochondrial apoptosis and cell cycle arrest—may be particularly advantageous for overcoming common resistance mechanisms that limit the efficacy of conventional chemotherapy. Additionally, the demonstrated chemosensitization effects support the investigation of this compound in combination with other established antileukemic agents, potentially leading to more effective multi-drug regimens.
The protocols outlined herein can be adapted to address specific research questions:
The detailed application notes and protocols presented herein provide a robust framework for evaluating the anti-leukemic activity of this compound in combination with cytarabine. The comprehensive methodological approaches—spanning in vitro assessments of viability, apoptosis, cell cycle dynamics, and mitochondrial function to in vivo validation in xenograft models—enable thorough characterization of the combination's efficacy and mechanisms of action. The consistent demonstration of synergistic anti-AML activity across diverse experimental systems underscores the clinical potential of this combination therapy and supports its further development as a promising therapeutic strategy for acute myeloid leukemia. Future directions should include biomarker identification to select patient populations most likely to benefit and exploration of this combination in the context of emerging targeted therapies for AML.
Radotinib is a second-generation BCR-ABL1 tyrosine kinase inhibitor (TKI). The approved and studied dosing regimens are summarized in the table below [1] [2] [3].
| Clinical Setting | Recommended & Studied Dosing | Key Efficacy Endpoints (by 12 months) | Key Safety Observations |
|---|
| Newly Diagnosed CML-CP (First-line) | 300 mg twice daily (Total: 600 mg/day) [2] [3] | MMR: 52% (300 mg BID) vs 30% (imatinib) [4] CCyR: 91% (300 mg BID) vs 77% (imatinib) [4] | Most adverse events (AEs) are manageable with dose reduction. Hyperbilirubinemia, thrombocytopenia, and liver enzyme elevations are common [4] [2]. | | Resistant/Intolerant CML-CP (Second-line) | 400 mg twice daily (Total: 800 mg/day) [5] [3] | MCyR: 65% (cumulative 75%) CCyR: 47% [5] | Higher incidence of grade 3/4 hematologic (thrombocytopenia 24.7%) and biochemical (hyperbilirubinemia 23.4%) AEs [5]. |
Long-term follow-up data from the phase 3 RERISE study demonstrates the durability of response with first-line this compound. At ≥48 months, the MMR rate was 86% with the 300 mg twice-daily dose, and more this compound-treated patients achieved deep molecular responses (MR4.5) compared to those on imatinib, suggesting potential for treatment-free remission [2].
Research indicates that a fixed-dose regimen may not be optimal for all patients, leading to investigations into dose-response relationships.
The following diagram illustrates the evidence-based logic for dose optimization:
Effective management of adverse events is critical for maintaining patients on therapy. The most common AEs and recommended management strategies are outlined below.
| Adverse Event | Grade | Recommended Management Action |
|---|---|---|
| Hematologic Toxicity (e.g., Thrombocytopenia, Neutropenia) | Grade 3/4 | Interrupt this compound until toxicity resolves to ≤ Grade 2. Resume treatment at a reduced dose (e.g., 400 mg BID → 300 mg BID; 300 mg BID → 200 mg BID) [1] [5]. |
| Non-Hematologic Toxicity (e.g., Hyperbilirubinemia, Elevated Liver Enzymes) | Grade 3/4 | Interrupt this compound until toxicity resolves to ≤ Grade 1. Resume treatment at a reduced dose [5]. For less severe, persistent Grade 2 events, dose interruption and/or reduction may also be necessary [1]. |
| Other Clinical AEs (e.g., Fatigue, Nausea, Rash) | Clinically Significant | Manage with supportive care. For persistent or severe cases, consider dose interruption and/or reduction [5] [2]. |
Permanent Discontinuation Criteria: this compound therapy should be permanently discontinued if the toxicity does not recover to Grade 1 or less within 28 days, or if more than two levels of dose reductions are required [1].
The clinical management workflow for safety events follows a standardized protocol:
For researchers designing clinical trials with this compound, the following methodologies, derived from pivotal studies, are essential.
This compound represents a potent therapeutic option for CML, with established efficacy in both frontline and salvage settings. The recommended dosing regimen is 300 mg twice daily for newly diagnosed CML-CP and 400 mg twice daily for resistant/intolerant disease. Critical to its successful clinical application is proactive safety monitoring and dose management to mitigate hematologic and hepatic toxicities. Emerging data suggests that a lower initial dose (400 mg once daily) may optimize the benefit-risk profile, a hypothesis worthy of further clinical investigation. The provided protocols for molecular and cytogenetic assessment form the cornerstone of rigorous efficacy evaluation in clinical trials.
This application note summarizes a validated bioanalytical method for quantifying this compound concentrations in human plasma using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The method is suitable for pharmacokinetic studies and therapeutic drug monitoring [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | HPLC-MS/MS with triple quadrupole |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Sample Volume | 100 µL of human plasma |
| Sample Preparation | Liquid-liquid extraction with methyl tert-butyl ether (MTBE) |
| Internal Standard | Amlodipine |
| Chromatographic Column | Xbridge C18 (100 × 2.1 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol/Water/Formic Acid (1:6:3:0.01 v/v/v/v) |
| Flow Rate | 0.5 mL/min |
| Retention Time | This compound: ~2.5 min; Amlodipine (IS): ~2.0 min [1] |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| This compound | 531 | 290 |
| Amlodipine (IS) | 409 | 238 |
The method was validated according to US FDA and MFDS guidelines, demonstrating reliability for clinical application [1].
| Validation Parameter | Result |
|---|---|
| Linearity Range | 5 - 3,000 ng/mL |
| Correlation Coefficient (r) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy | Within ±15% at all QC levels (within ±20% at LLOQ) |
| Precision (%CV) | Within 15% at all QC levels (within 20% at LLOQ) |
Stability was assessed at low (15 ng/mL) and high (2,400 ng/mL) quality control (QC) concentrations [1].
| Stability Condition | Duration | Result |
|---|---|---|
| Processed Sample Stability | 18 hours at 4°C | Stable |
| Freeze/Thaw Stability | 3 cycles | Stable |
| Short-Term Temperature Stability | 20 hours at room temperature | Stable |
| Long-Term Stability | 378 days at -70°C | Stable |
| Stock Solution Stability | 67 days at -20°C | Stable |
The sample preparation procedure is critical for achieving clean extracts and reliable results.
The validation scheme ensures the method is robust, precise, and accurate for its intended use.
The detailed methodology and validation data provide a robust framework for researchers to implement this compound quantification in biological samples, supporting ongoing clinical and preclinical investigations.
| Toxicity Category | Specific Toxicity | Clinical Presentation & Monitoring | Management & Dose Adjustment |
|---|---|---|---|
| Hematologic Toxicities | Thrombocytopenia [1] | Grade 3/4; Monitor via CBC [1] | Dose interruption and reduction [2] [1]. |
| Anemia [1] | Grade 3/4; Monitor via CBC [1] | Dose interruption and reduction [2] [1]. | |
| Non-Hematologic Toxicities | Hyperbilirubinemia [1] | Grade 3/4; Monitor liver function tests (LFTs) [1] | Managed with dose modification; most common biochemistry abnormality [1]. |
| Fatigue / Asthenia [1] | Grade 3/4 [1] | Monitor severity; consider dose modification for severe cases [1]. | |
| Nausea [1] | Grade 3/4 [1] | Monitor severity; consider dose modification for severe cases [1]. | |
| Cardiovascular Toxicity | ECG Abnormalities / Coronary Artery Disease [3] | QT prolongation, changes in left ventricular ejection fraction [3] | Risk shared with other TKIs; requires cardiovascular monitoring [3]. |
The following diagram illustrates the standard clinical decision-making process for managing Radotinib toxicity, based on trial protocols where dose interruptions and reductions were frequently used [2] [1].
For researchers investigating the mechanisms behind this compound's toxicities or its repurposing potential, the following experimental data and protocols are relevant.
This compound's DLT may stem from off-target kinase inhibition. A 2025 in silico drug repurposing study identified this compound as a high-affinity binder to MEK1, a key kinase in the RAS-RAF-MEK-ERK cancer signaling pathway, with a superior docking score to the reference MEK inhibitor Selumetinib [4]. This suggests that MEK1 inhibition could be a mechanism for some off-target toxicities [4].
The diagram below outlines a general experimental workflow for evaluating this compound's toxicity and efficacy in a pre-clinical setting, synthesizing methods from the provided studies.
| Aspect | Key Findings & Recommendations |
|---|---|
| Clinical Evidence | Significantly higher incidence of all-grade ALT/AST elevation vs. imatinib; most common grade 3/4 liver enzyme elevation among TKIs [1]. |
| Risk Factors | Positive association between dose/body weight and dose-limiting toxicity [2]. Nearly half of patients required dose reduction due to toxicity [2]. |
| Key Monitoring Parameters | Liver Enzymes: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP) [3] [4]. Liver Function: Total bilirubin [4]. |
| Recommended Management | Dose Interruption: Until toxicity resolves to Grade ≤1 [2]. Dose Reduction: Step-wise reduction (e.g., 400 mg BID → 300 mg BID → 200 mg BID) [2]. Permanent Discontinuation: If no resolution within 28 days or >2 dose reductions needed [2]. |
For researchers investigating this compound's hepatotoxicity mechanisms, here are detailed methodologies for key experiments.
This protocol assesses this compound's direct toxicity on hepatocytes [5].
This protocol evaluates hepatotoxicity in live animals and explores molecular mechanisms [5].
While the exact pathway for this compound is not fully elucidated, research on other TKIs like Crizotinib provides a potential mechanistic framework. The diagram below illustrates the Stat1/Nrf2 pathway implicated in TKI-induced hepatocyte ferroptosis [5].
Q1: What are the most relevant in vitro models for studying this compound-induced hepatotoxicity? Immortalized human hepatocyte lines (e.g., HL7702) and murine hepatocyte lines (e.g., AML12) are standard models [5]. For mechanistic studies, consider primary human hepatocytes or 3D spheroid cultures that better mimic liver architecture and metabolic function.
Q2: Are there specific biomarkers beyond ALT/AST to monitor for this compound-induced liver injury in preclinical models? Yes, emerging biomarkers provide greater insight. For detecting ferroptosis, measure markers like malondialdehyde (MDA) for lipid peroxidation and reduced glutathione (GSH) levels [5]. Novel biomarkers like Glutamate Dehydrogenase (GLDH) show promise for detecting more severe injury [6].
Q3: What intervention strategies can be tested in vitro to mitigate this compound hepatotoxicity? Co-treatment with ferroptosis inhibitors (Ferrostatin-1, Deferoxamine) can determine if ferroptosis is the primary cell death mechanism [5]. Testing Nrf2 activators or Stat1 inhibitors (e.g., NSC118218) can validate specific molecular pathways [5].
The following table summarizes the occurrence of thrombocytopenia across different clinical studies of radotinib.
| Study / Patient Population | This compound Dosage | Incidence of All-Grade Thrombocytopenia | Incidence of Grade 3/4 Thrombocytopenia | Additional Context |
|---|---|---|---|---|
| Phase II (CP-CML, 2nd line) [1] [2] | 400 mg twice daily | Information not specified in results | 24.7% (19/77 patients) | Most common grade 3/4 hematologic abnormality; led to treatment discontinuation in 7 patients [1]. |
| Phase III (Newly Diagnosed CP-CML) [3] | 300 mg twice daily | Information not specified in results | 17% | |
| Phase III (Newly Diagnosed CP-CML) [3] | 400 mg twice daily | Information not specified in results | 14% | Compared to 20% in the imatinib 400 mg daily control arm [3]. |
Management of thrombocytopenia and other adverse events often requires proactive dose modification. The following table outlines strategies based on clinical evidence.
| Strategy | Protocol / Rationale | Outcome / Recommendation |
|---|---|---|
| Dose Interruption & Reduction | In the phase III RERISE study, dose interruption was required in 71.4% and dose reduction in 68.8% of patients [1]. A stepwise reduction (e.g., 400 mg BID → 300 mg BID → 200 mg BID) was used for managing toxicity [4]. | Nearly half (44%) of patients in the phase III study were receiving a reduced dose at the 12-month follow-up, suggesting this is a common and necessary practice [4]. |
| Starting Dose Selection | Analysis of the phase III data showed a significant positive association between the starting dose adjusted for body weight (Dose/BW) and the probability of dose-limiting toxicity (DLT) [4]. | To improve long-term safety and efficacy, a lower upfront dose (e.g., 400 mg once daily) has been suggested for future testing, especially in patients with lower body weight [4]. |
| Monitoring Schedule | Cytogenetic and molecular response assessments were performed at baseline and every 3 months. CBC and biochemistry panels were monitored regularly for safety [1]. | Regular monitoring allows for early detection of cytopenias and prompt intervention before they become severe. |
For researchers investigating this compound's hematologic effects in preclinical or clinical settings, here are the key methodologies derived from the studies.
Clinical Hematologic Assessment
Cytogenetic and Molecular Response Assessments
The diagram below illustrates the proposed mechanisms by which this compound therapy may lead to thrombocytopenia.
Diagram 1: Proposed pathways for this compound-associated thrombocytopenia. this compound's intended target, BCR-ABL1, is crucial for the survival and proliferation of malignant cells, including those of the megakaryocyte lineage. Its inhibition can disrupt megakaryopoiesis. Additionally, pre-clinical data indicates this compound has a lower affinity for other kinases like c-KIT, which plays a role in hematopoietic stem and progenitor cell regulation. Off-target inhibition may contribute to impaired platelet production [2] [5].
Q1: How does the thrombocytopenia profile of this compound compare with other second-generation TKIs? A1: The incidence of grade 3/4 thrombocytopenia with this compound appears to be comparable to that observed with other second-generation TKIs like nilotinib and dasatinib in the salvage therapy setting [2]. In the first-line setting, the phase III trial showed rates for this compound (17% and 14% for the two doses) were in the same range as the imatinib control arm (20%) [3].
Q2: Are there any patient-specific factors that increase the risk of developing thrombocytopenia on this compound? A2: Yes. Research has identified a significant positive association between the patient's starting dose adjusted for body weight (Dose/BW) and the risk of dose-limiting toxicity, which includes severe thrombocytopenia [4]. This suggests that patients with a lower body weight may be at a higher risk and might benefit from closer monitoring or a modified starting dose.
Q3: What is the clinical consequence of this compound-induced thrombocytopenia? A3: Thrombocytopenia is a primary reason for dose interruption and reduction. In the phase II study, it was one of the leading causes of treatment discontinuation due to abnormal laboratory tests [1]. Effectively managing this adverse event is crucial for maintaining patients on therapy and achieving optimal long-term treatment outcomes.
Analyses from a Phase 3 clinical trial (RERISE study) in newly diagnosed Chronic Phase Chronic Myeloid Leukemia (CP-CML) patients established a clear relationship between the radotinib starting dose adjusted for body weight (Dose/BW) and patient outcomes [1].
The table below summarizes the core findings from the dose-response relationship analysis:
| Relationship Type | Association with Dose/BW | Statistical Significance (P-value) |
|---|---|---|
| Dose-Safety | Positive association with the probability of dose-limiting toxicity (≥grade 3) [1] | 0.003 [1] |
| Dose-Efficacy | Inverse association with the probability of achieving Major Molecular Response (MMR) [1] | 0.033 [1] |
These findings indicate that a higher mg/kg daily dose is linked to increased toxicity, which leads to more frequent treatment interruptions or dose reductions. This, in turn, can compromise the drug's long-term efficacy. Therefore, an initial dose that minimizes early toxicity may improve overall treatment success [1].
For clinical practice, a two-tiered dosing regimen has been proposed based on the analysis of body weight-adjusted doses. The goal is not to exceed 13 mg/kg per day [2].
You can use the following table to determine the appropriate starting dose:
| Patient Body Weight | Recommended Starting Regimen | Total Daily Dose (mg) | Approximate Daily Dose (mg/kg) |
|---|---|---|---|
| ≤ 60 kg | 300 mg, twice daily (BID) | 600 mg | 10 mg/kg |
| > 60 kg | 400 mg, twice daily (BID) | 800 mg | ~13.3 mg/kg |
For researchers aiming to validate or refine dosing strategies, here is a detailed methodology based on the published Phase 3 trial analysis [1].
Objective: To investigate the relationships between this compound Dose/BW and the probabilities of efficacy (MMR) and safety (DLT) at 12 months.
Patient Population: Patients with newly diagnosed CP-CML.
Key Variables:
Statistical Analysis:
The workflow for this analysis can be visualized as follows:
The following table summarizes the primary toxicities requiring dose adjustment and the corresponding management strategies, based on the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) grading system [1] [2].
| Toxicity Type | Grade | Recommended Action | Supporting Clinical Context |
|---|---|---|---|
| Hematologic Toxicity (e.g., Thrombocytopenia, Neutropenia) [2] [3] | Grade 3/4 | Treatment interruption until toxicity resolves to ≤ Grade 1, followed by dose reduction by one level [1]. | In a phase II trial, Grade 3/4 thrombocytopenia occurred in 24.7% of patients. Dose interruption and reduction were required in 71.4% and 68.8% of patients, respectively [2]. |
| Non-Hematologic Toxicity (e.g., Elevated liver enzymes, Bilirubin) [2] | Grade 3/4 | Treatment interruption until resolution to ≤ Grade 1, followed by dose reduction by one level [1]. | Grade 3/4 elevations in alanine transaminase (ALT) and hyperbilirubinemia were observed in 11.7% and 23.4% of patients, respectively [2]. |
| Other Biochemical Abnormalities (e.g., Hyperglycemia, Elevated Lipase) [2] | Grade 3/4 | Monitor and manage clinically. Treatment interruption and dose reduction may be necessary based on severity and persistence [1]. | Grade 3/4 hyperglycemia and lipase elevation occurred in 19.5% and 10.4% of patients, respectively [2]. |
The standard and modified dosing schedules for this compound in clinical trials are outlined below.
| Clinical Context | Standard Starting Dose | Reduced Dose Levels | Administration |
|---|
| Newly Diagnosed CML-CP (Based on Phase III RERISE trial) [1] [3] | 300 mg twice daily (Total daily dose 600 mg) | First reduction: 200 mg twice daily Second reduction: 400 mg once daily [1] | Oral, fasting conditions [4] | | CML-CP with Resistance/Intolerance to prior TKI therapy (Based on Phase II trial) [2] [5] | 400 mg twice daily (Total daily dose 800 mg) | First reduction: 300 mg twice daily Second reduction: 200 mg twice daily [1] | Oral, fasting conditions [4] |
For researchers investigating the molecular impact of this compound dose modulation, the following protocol provides a foundational workflow.
Cell Culture and Treatment:
Cell Viability and Proliferation Assay:
Analysis of Apoptosis:
Molecular Response Analysis:
Protein Signaling Analysis:
| Mechanism Category | Specific Example/Type | Impact on this compound Efficacy |
|---|---|---|
| BCR-ABL1 Dependent: KD Mutations [1] [2] | T315I ("Gatekeeper" mutation) | Confers high-level resistance [1]. |
| P-loop mutations (e.g., G250E, Y253H, E255K/V) | Often associated with high-level resistance [1]. | |
| Other contact point mutations (e.g., F359V/C) | Confers moderate to high-level resistance [1]. | |
| BCR-ABL1 Independent [3] | Activation of alternative pathways (e.g., FLT3 signaling) | Promotes survival and proliferation despite BCR-ABL1 inhibition. |
| Leukemic Stem Cell (LSC) persistence | Leads to minimal residual disease and potential relapse. |
For researchers troubleshooting resistance, the following workflow and FAQs outline a structured approach.
Q1: What is the first step when my in vitro models show reduced sensitivity to this compound? A1: The priority is to sequence the BCR-ABL1 kinase domain [2]. The presence of a mutation is the most common resistance mechanism. Follow this with an in vitro mutagenesis assay or a competitive cell proliferation assay to confirm whether the identified mutation confers resistance [2].
Q2: Which specific mutations are most commonly associated with clinical resistance to this compound? A2: As a second-generation TKI structurally similar to nilotinib, this compound is ineffective against the T315I gatekeeper mutation [1] [2]. Additionally, mutations like E255V/K in the P-loop and F359C/V have been observed to confer moderate to high-level resistance in both clinical and pre-clinical settings [1].
Q3: A significant proportion of our resistant samples show no BCR-ABL1 mutations. What other pathways should we investigate? A3: You are likely encountering BCR-ABL1-independent resistance. Focus your investigation on:
Q4: Are there any specific experimental strategies to overcome BCR-ABL1-independent resistance? A4: Yes, consider combination therapies. For instance, if your phospho-proteomic data indicates FLT3 dependency, combining this compound with an FLT3 inhibitor (e.g., midostaurin) could be a viable strategy, which has shown promise in patient-derived leukemic stem cell models [3].
The following table summarizes key quantitative data from a pivotal phase II clinical trial of this compound, which is essential for benchmarking your experimental outcomes against clinical observations [4] [5].
| Efficacy & Safety Parameter (12-Month Data) | Result (n=77) |
|---|---|
| Major Cytogenetic Response (MCyR) | 65% (cumulative 75%) |
| Complete Cytogenetic Response (CCyR) | 47% |
| Overall Survival (OS) | 96.1% |
| Progression-Free Survival (PFS) | 86.3% |
| Grade 3/4 Thrombocytopenia | 24.7% |
| Grade 3/4 Hyperbilirubinemia | 23.4% |
| Discontinuation due to Adverse Events | 23.4% |
Clinical trials establish that dose modification is a primary and effective strategy for managing radotinib adverse events (AEs). The following protocols are derived from phase II and III studies [1] [2] [3].
| Strategy | Clinical Context | Recommended Protocol |
|---|
| Dose Reduction | Management of non-hematologic AEs (e.g., hyperbilirubinemia, elevated liver enzymes) or hematologic toxicities [3]. | • Starting dose: 400 mg twice daily (800 mg/day) in second-line setting [1] [2] [3]. • Minimum allowed dose: 200 mg twice daily (400 mg/day) [4]. | | Dose Interruption | Management of Grade 3/4 biochemical abnormalities or other significant AEs [3]. | • Required for 71.4% of patients in a phase II study [3]. • Most common reasons: hyperbilirubinemia, thrombocytopenia, liver enzyme elevation [3]. | | Frontline Dose Selection | Newly diagnosed CP-CML; lower dose improves tolerability while maintaining efficacy [4]. | • This compound 300 mg twice daily is the preferred first-line dose due to better safety profile and lower discontinuation rates vs. 400 mg twice daily [4]. |
The logic for implementing these strategies can be summarized in the following workflow:
Understanding the mutation profile is critical as it influences both efficacy and the potential for developing resistance during treatment.
| Resistance Level | BCR-ABL1 Mutations | Clinical Implication |
|---|---|---|
| Sensitive | M244V, Q252H, V299L, F311I, F317L, M351T, H396R [1]. | This compound is expected to be effective. These mutations should not cause clinical resistance. |
| Moderately Resistant | G250E, F359C, and compound mutations G250E/V299L, V299L/F359V [1]. | May be associated with suboptimal response or loss of response. |
| Highly Resistant | Y235H, E255V, T315I, T315M, and compound mutations like E255V/T315I [1]. | This compound is not effective. T315I confers resistance to nearly all 2nd-gen TKIs, requiring a switch to a 3rd-gen TKI (e.g., ponatinib, asciminib) [5] [6]. |
Experimental Protocol: Mutation Analysis
Quantitative data from key trials provides benchmarks for expected outcomes and AEs when using this compound in intolerant or resistant CP-CML.
| Parameter | Phase II Trial (2nd-line) [2] [3] | Phase III RERISE Trial (1st-line, 300mg BID) [4] |
|---|---|---|
| Patient Population | CP-CML resistant/intolerant to prior TKI (n=77) | Newly diagnosed CP-CML (n=79) |
| Median Dose Intensity | 730 mg/day [3] | Not specified |
| Key Efficacy (by 12 months) | MCyR: 65% (75% cumulative); CCyR: 47% [2] [3] | MMR: Superior to imatinib (86% at 48 mos) [4] |
| Common Gr 3/4 Non-Hematologic AEs | Hyperbilirubinemia (23.4%), Hyperglycemia (19.5%), Elevated ALT (11.7%) [1] [2] | Consistent with phase II; most AEs occurred within first 12 months [4] |
| Common Gr 3/4 Hematologic AEs | Thrombocytopenia (24.7%), Anemia (5.2%) [1] [2] | Not specified in results |
| Treatment Discontinuation due to AEs | 23.4% (abnormal labs or non-hematologic AEs) [3] | Significantly lower than imatinib (Treatment failure: 6% vs 19%) [4] |
Q1: What is the recommended monitoring schedule for this compound-induced hyperbilirubinemia and liver enzyme elevations?
Q2: How does this compound's mutation resistance profile compare to nilotinib?
Q3: What are the primary reasons for this compound discontinuation in clinical trials, and how can they be mitigated?
The table below summarizes the key safety considerations for this compound based on current clinical and preclinical data.
| Safety Aspect | Details and Observed Events | Clinical Context & Management |
|---|---|---|
| Common Hematologic Toxicities | Thrombocytopenia, Neutropenia, Anemia [1] [2]. | Frequent in CML treatment with TKIs; requires regular blood count monitoring [1]. |
| Common Non-Hematologic Toxicities | Gastrointestinal events, Elevated liver transaminases, Hyperbilirubinemia [1] [2]. | Hyperbilirubinemia may be linked to UGT1A1 gene promoter polymorphism; manage with dose adjustment [2]. |
| Cardiovascular Toxicity | Electrocardiographic abnormalities, QT prolongation, severe coronary artery disease, changes in left ventricular ejection fraction [3]. | Reported in ~20% of patients in one study; some cases were severe. Requires cardiac monitoring [3]. |
| Treatment Discontinuation | Discontinuation rate due to AEs and lab abnormalities was 23.4% at 12 months in one study [2]. | Compared to 20.9% at 24 months for Nilotinib in another trial; interpret with caution due to different study populations [2]. |
| Dosing Considerations | A 400 mg twice-daily starting dose is used for second-line therapy [2]. | Studies with reduced dosages for first-line treatment are ongoing to optimize the benefit-risk profile [2]. |
For researchers investigating this compound's safety and mechanisms, here are key methodologies derived from recent studies.
This protocol is used to evaluate the direct effects of this compound on cell viability and death pathways [4] [5].
This protocol assesses the compound's safety and biological activity in a live animal model [4] [6].
The diagram below outlines the key safety considerations and testing flow for this compound profiling.
Q: What is the most critical safety parameter to monitor in vitro when combining this compound with other chemotherapeutics? A: When combining this compound with agents like Ara-C, closely monitor synergistic effects on apoptosis and cell cycle arrest. The combination can significantly increase Annexin V-positive cells and caspase-3 activity, and induce G0/G1 arrest via p21/p27 induction [5]. A well-designed combination study should include dose matrices to avoid excessive, non-specific cytotoxicity.
Q: Our in vivo studies show unexpected toxicity. What is a key pharmacokinetic property of this compound we should consider? A: A critical factor is that this compound effectively crosses the blood-brain barrier [6]. This can lead to neurological exposure and related off-target effects not always observed with other TKIs. Furthermore, ensure your dosing regimen accounts for its relatively short half-life (approximately 13-15 hours) to maintain stable exposure and avoid high peak-to-trough ratios that could drive toxicity [1].
Q: Are there specific genetic factors that predispose patients to this compound-related adverse events? A: Preliminary evidence suggests that polymorphisms in the UGT1A1 gene promoter may be associated with hyperbilirubinemia in patients treated with this compound, similar to what is observed with Nilotinib [2]. Genotyping for UGT1A1 status could be a proactive risk-mitigation strategy in clinical trials.
A validated HPLC-MS/MS method is available for determining radotinib levels in human plasma, which is crucial for pharmacokinetic (PK) studies and potential therapeutic drug monitoring [1]. This is particularly relevant for investigating interactions that might affect this compound's plasma concentration.
The table below summarizes the key parameters of this analytical method:
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) [1] |
| Internal Standard | Amlodipine [1] |
| Linear Range | 5 – 3,000 ng/mL [1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL [1] |
| Sample Processing | Liquid-liquid extraction with methyl tert-butyl ether (MTBE) [1] |
| Application | Used in a clinical pharmacokinetic study of orally administered this compound [1] |
While specific drug-drug interaction data is sparse, several studies have explored the effects of combining this compound with other agents, primarily in a research or pre-clinical context. These findings can inform experimental design.
| Combination / Context | Observed Effect / Consideration | Relevance to Researchers |
|---|---|---|
| Cytarabine (Ara-C) | Synergistically induces mitochondrial-dependent apoptosis and G0/G1 cell cycle arrest in Acute Myeloid Leukemia (AML) cell lines and primary patient samples [2]. | Suggests a promising combination for AML therapy; provides a model for studying this compound's synergistic effects. |
| Other Tyrosine Kinase Inhibitors (TKIs) | This compound's resistance profile against specific BCR-ABL1 mutants is similar to, but slightly less potent than, nilotinib for some mutants (e.g., G250E, E255V) [3]. | Critical for selecting sequential therapies and understanding mutation-driven resistance in CML. |
| General Combination & Salvage Therapy | Explored in combination with interferons or chemotherapy, and for preventing relapse post-stem cell transplantation [4]. | Highlights the need to monitor for interactions in complex, multi-drug regimens. |
For scientists designing experiments involving this compound, here are key considerations based on current evidence:
For research into this compound's effects and interactions, particularly in cell-based assays, the following workflow outlines a common experimental pathway based on the cited methodologies.
Both radotinib and nilotinib are second-generation tyrosine kinase inhibitors (TKIs) designed to target the BCR-ABL1 oncoprotein in Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML) [1] [2]. The table below summarizes their core characteristics.
| Feature | This compound | Nilotinib |
|---|---|---|
| Drug Class | Second-generation TKI | Second-generation TKI [2] |
| Primary Target | BCR-ABL1 kinase [3] | BCR-ABL1 kinase [2] |
| Regulatory Status | Investigational; not FDA-approved [3] | Approved by FDA for first- and later-line treatment [2] [4] |
| Key Indications | Resistant/intolerant Ph+ CML (Chronic Phase) [1] | Newly diagnosed Ph+ CML (CP); Ph+ CML (CP, AP) after imatinib failure [2] |
The following diagram illustrates the shared primary mechanism of action for both drugs, which is the inhibition of the BCR-ABL1 signaling pathway.
The tables below summarize key efficacy and safety outcomes from separate clinical trials. It is important to note that cross-trial comparisons should be interpreted with caution due to potential differences in study populations and designs.
Table 1: Efficacy Outcomes in CP-CML (Second-Line Setting) Data for this compound is from a single-arm Phase II trial. Data for nilotinib is from a pivotal trial in patients with resistance or intolerance to imatinib.
| Efficacy Parameter | This compound (400 mg twice daily) [1] | Nilotinib (400 mg twice daily) [2] [5] |
|---|---|---|
| Major Cytogenetic Response (MCyR) by 12 months | 65% (50/77 patients) | 44%-59% (across studies) |
| Complete Cytogenetic Response (CCyR) by 12 months | 47% (36/77 patients) | ~ |
| Major Molecular Response (MMR) by 12 months | ~ | Reported in clinical studies [6] |
| Efficacy in BCR-ABL1 mutations | Lower response rates in patients with mutations [7] [1] | Effective, though specific mutation sensitivity varies [2] |
Table 2: Safety and Tolerability Profile This table compares commonly reported adverse events. The safety profile of nilotinib is more established in clinical practice.
| Safety Parameter | This compound (from Phase II trial) [1] [7] | Nilotinib (from drug monograph & trials) [2] |
|---|---|---|
| Most Common Grade 3/4 Hematologic AE | Thrombocytopenia (24.7%) | Thrombocytopenia, Neutropenia, Anemia |
| Most Common Grade 3/4 Non-Hematologic AEs | Hyperbilirubinemia (23.4%), Hyperglycemia (19.5%) | Elevated lipase, Hyperglycemia, Hyperbilirubinemia |
| Key Warnings/Boxed Warnings | ~ | QT Prolongation and Sudden Deaths |
| Dose Modifications in Trial | High rate: 68.8% required dose reduction [1] | Recommended for management of AEs and drug interactions [2] |
| Treatment Discontinuation due to AEs | 23.4% within 12 months [7] | ~ |
For researchers designing studies, here are the methodologies from key trials:
This compound Phase II Trial (Kim et al.) [1]:
Nilotinib Dosing Optimization Trial (ENESTxtnd) [6]:
Synthesizing the available evidence:
The 2025 European LeukemiaNet recommendations note that this compound is among the TKIs approved in some regions, but more mature data from prospective randomized trials with longer follow-up are needed to fully establish its efficacy and safety profile relative to other TKIs [8] [7]. Key research questions remain about its long-term cardiovascular safety and optimal use in patients with specific mutations.
The following data comes from the RERISE study, a multinational, open-label, Phase III trial that directly compared two doses of radotinib with imatinib in 241 patients with newly diagnosed chronic-phase Chronic Myeloid Leukemia (CML) [1] [2] [3].
| Response Parameter | This compound (300 mg twice daily) | This compound (400 mg twice daily) | Imatinib (400 mg once daily) |
|---|---|---|---|
| Major Molecular Response (MMR) by 12 months | 52% [1] [3] | 46% [1] [3] | 30% [1] [3] |
| Statistical significance (P-value vs. Imatinib) | ( P = 0.0044 ) [1] [3] | ( P = 0.0342 ) [1] [3] | (Reference) |
| Complete Cytogenetic Response (CCyR) by 12 months | 91% [1] [2] | Information Not Specified | 77% [1] [2] |
| Statistical significance (P-value vs. Imatinib) | ( P = 0.0120 ) [1] [2] | Not Significant [2] | (Reference) |
| Early Molecular Response (EMR) at 3 months | 86% [1] | 87% [1] | 71% [1] |
| MR4.5 Rate by 12 months | 15% [3] | 14% [3] | 9% [3] |
| Median Time to MMR | 5.7 months [3] | 5.6 months [3] | 8.2 months [3] |
The data in the table above was generated through a rigorous clinical trial methodology [1]:
The superior molecular response rates of this compound are linked to its more potent mechanism of action at the molecular level.
The following diagram illustrates the core mechanistic pathway of these drugs and their downstream effects on the cancer cell.
Research indicates that the induction of apoptosis by this compound involves the mitochondrial-dependent pathway. This process includes a decrease in mitochondrial membrane potential, the release of cytochrome C into the cytosol, and the subsequent activation of caspase enzymes (caspase-9, -3, and -7), which execute programmed cell death [7].
Radotinib is a type II TKI, binding to the inactive, DFG-out conformation of the BCR-ABL1 kinase [1] [2]. Its structure is highly similar to nilotinib, but a difference in one ring system (pyrazinyl in this compound vs. pyridinyl in nilotinib) leads to a subtly different hydrogen bonding interaction with the M318 residue in the kinase domain [3] [4]. This difference can influence its interaction with certain mutants.
The diagram below illustrates how this compound binds to BCR-ABL1 and where major resistance mutations occur.
This compound's efficacy varies significantly across different BCR-ABL1 kinase domain mutations. The table below summarizes its preclinical inhibitory activity (IC50 in nM) compared to nilotinib [3] [4].
| BCR-ABL1 Variant | This compound IC50 (nM) | Nilotinib IC50 (nM) | Notes & Clinical Correlation |
|---|---|---|---|
| Native (unmutated) | 30.6 | 32.5 | Comparable potency [3] [4]. |
| P-loop Mutants | High-level clinical resistance forecast [3]. | ||
| ├ G250E | 472.7 | 306.5 | ~1.5x less potent than nilotinib [3]. |
| ├ Y253H | 2804.0 | 1719.3 | ~1.6x less potent than nilotinib [3]. |
| └ E255V | 1618.7 | 897.2 | ~1.8x less potent than nilotinib [3]. |
| T315I Gatekeeper | Resistant | Resistant | Complete insensitivity to both drugs [3]. |
| Other Single Mutants | Variable response, some conferring moderate resistance. | ||
| ├ F317L | 200.1 | 100.5 | ~2x less potent than nilotinib [3]. |
| ├ V299L | 106.4 | 74.4 | ~1.4x less potent than nilotinib [3]. |
| └ F359C | 569.8 | 370.0 | ~1.5x less potent than nilotinib [3]. |
| Compound Mutants | Substantially reduced potency vs. nilotinib [3]. | ||
| ├ V299L + F317L | 362.1 | 133.6 | ~2.7x less potent than nilotinib [3]. |
| ├ V299L + F359V | 805.0 | 380.2 | ~2.1x less potent than nilotinib [3]. |
| └ F317L + F359V | 8964.3 | 622.9 | >14x less potent than nilotinib [3]. |
This table positions this compound within the broader TKI arsenal, based on clinical and preclinical profiles [1].
| TKI (Generation) | Key Resistance Mutations (Single Mutants) | Key Distinguishing Features |
|---|---|---|
| Imatinib (1st) | M244V, G250E, Y253H, E255K/V, T315I, F317L, F359V [1] | Broadest spectrum of vulnerabilities. |
| This compound (2nd) | G250E, Y253H, E255K/V, T315I, F359V [3] [5] | Profile similar to nilotinib; less potent against several single and compound mutants. |
| Nilotinib (2nd) | Y253H, E255K/V, T315I, F359V [1] | Similar profile to this compound but generally more potent. |
| Dasatinib (2nd) | V299L, T315I, F317L/V/I/C [1] | Type I inhibitor; distinct hotspot at V299 and F317. |
| Ponatinib (3rd) | T315I (and no single mutants) [1] | Only approved TKI active against all single mutants, including T315I. |
The resistance profile is not just theoretical; it is corroborated by clinical and experimental evidence.
The tables below summarize key efficacy and safety findings from recent systematic reviews and network meta-analyses.
Table 1: Comparative Efficacy of Front-line TKIs in Chronic-Phase CML
| TKI (Dose) | Major Molecular Response (MMR) at 12 Months | Complete Cytogenetic Response (CCyR) at 12 Months | Key Efficacy Findings |
|---|
| This compound (300 mg BID) | Comparable to other 2nd-gen TKIs [1] [2] | Comparable to other 2nd-gen TKIs [1] [2] | Ranked among most efficacious & tolerable front-line therapies [1] Superior MMR/CCyR vs. imatinib 400mg [2] | | Nilotinib (300 mg BID) | SUCRA: Highest likelihood of best MMR [2] | SUCRA: Highest likelihood of best CCyR [2] | Superior MMR/CCyR vs. imatinib [2] [3] Higher deep molecular response rates [3] | | Dasatinib (100 mg QD) | Superior to imatinib 400mg [3] | Superior to imatinib 400mg [3] | Higher rates of deep molecular response [3] Comparable efficacy to this compound & nilotinib [1] | | Imatinib (400 mg QD) | Baseline for comparison | Baseline for comparison | Lower MMR/CCyR vs. 2nd-gen TKIs [2] [3] Favorable safety profile [4] [2] |
Table 2: Comparative Safety and Tolerability of Front-line TKIs
| TKI (Dose) | Hematologic Adverse Events (Grade ≥3) | Non-Hematologic Adverse Events | Key Safety Findings |
|---|
| This compound | Lower severe neutropenia risk vs. imatinib [2] Anemia & thrombocytopenia risk comparable to other 2nd-gen TKIs [2] | Higher liver toxicity (all-grade ALT/AST elevation) vs. other TKIs [2] | Favorable overall tolerability profile when considered with efficacy [1] | | Nilotinib | Favorable safety profile for severe hematologic AEs [2] | Associated with cardiovascular/thromboembolic side effects [4] | Requires primary prophylaxis with antiplatelet drugs per some reviews [4] | | Dasatinib | Higher likelihood of causing anemia [2] | Associated with pleural effusion [3] | - | | Bosutinib | Higher likelihood of thrombocytopenia [2] | Common GI side effects (diarrhea) [3] | - | | Imatinib (400 mg) | Higher likelihood of severe neutropenia [2] | Generally considered safest TKI profile [4] | Most favorable overall safety profile among TKIs [4] |
For your guide's section on experimental protocols, here are key methodologies from foundational studies.
Cytotoxicity Assay (e.g., MTT Assay)
Analysis of Apoptosis by Flow Cytometry
Western Blot Analysis
The following diagram illustrates the mechanism of this compound-induced cell death in c-KIT-positive AML cells, based on the cited research [5].
Diagram Title: this compound-Induced Apoptosis in c-KIT+ AML Cells
The table below summarizes the key efficacy endpoints from the pivotal RERISE Phase III clinical trial, which directly compared two doses of radotinib with imatinib [1] [2].
| Trial Arm | CCyR by 12 Months | MMR by 12 Months | Early Molecular Response (3 months) | Discontinuation due to AEs |
|---|---|---|---|---|
| This compound 300 mg BID | 91% [1] [2] | 52% [1] [2] | 86% [1] | 9% [2] |
| This compound 400 mg BID | Not fully reported | 46% [1] [2] | 87% [1] | 20% [2] |
| Imatinib 400 mg QD | 77% [1] [2] | 30% [1] [2] | 71% [1] | 6% [2] |
Abbreviations: BID: twice a day; QD: once a day; CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response; AEs: Adverse Events.
A more recent network meta-analysis (published in 2024) that included multiple tyrosine kinase inhibitors (TKIs) corroborates these findings, concluding that second-generation TKIs like this compound, dasatinib, and nilotinib show advantages in improving MMR and CCyR rates over the first-generation imatinib [3].
For a professional audience, detailing the experimental design of the key trials is crucial. The following outlines the core methodology from the RERISE study and the subsequent network meta-analysis.
This is the primary source of head-to-head data for this compound versus imatinib [1].
BCR-ABL1/ABL% ≤ 0.1% on the international scale (IS) [1] [4].This analysis provides a broader context by comparing multiple TKIs indirectly [3].
This compound is a second-generation BCR-ABL1 tyrosine kinase inhibitor (TKI). The following diagram illustrates its targeted mechanism within the CML signaling pathway, which is central to its efficacy.
Figure 1: Mechanism of this compound in Targeted CML Therapy. This compound binds to the ATP-binding site of the constitutively active BCR-ABL tyrosine kinase, blocking downstream signaling pathways that drive uncontrolled proliferation and promoting apoptosis in CML cells [1].
The core efficacy data primarily comes from the phase III RERISE clinical trial, which directly compared two doses of radotinib with imatinib in newly diagnosed chronic-phase CML patients [1] [2] [3].
Table 1: Efficacy and Safety Outcomes from the RERISE Trial at 12 Months
| Outcome Measure | This compound 300 mg (n=79) | This compound 400 mg (n=81) | Imatinib 400 mg (n=81) |
|---|---|---|---|
| Major Molecular Response (MMR) | 52%† [1] [2] | 46%† [1] [2] | 30% [1] [2] |
| Complete Cytogenetic Response (CCyR) | 91%† [1] [2] | 86% [2] | 77% [1] [2] |
| Median Time to MMR | 5.7 months [2] | 5.6 months [2] | 8.2 months [2] |
| Discontinuation due to Adverse Events | 9% [2] | 20% [2] | 6% [2] |
| Common Non-Hematologic Adverse Events (All Grades) | Rash, nausea/vomiting, headache, pruritus [2] | Rash, nausea/vomiting, headache, pruritus [2] | Edema, myalgia, nausea/vomiting, rash [2] |
| Grade 3/4 Hematologic Adverse Events | Thrombocytopenia (16-17%), Neutropenia (19%) [2] | Thrombocytopenia (14%), Neutropenia (24%) [2] | Thrombocytopenia (20%), Neutropenia (30%) [2] |
| Grade 3/4 Biochemistry Abnormalities | Hyperbilirubinemia (27%), ALT/AST elevation [3] | Hyperbilirubinemia (42%), ALT/AST elevation [3] | Lower incidence of liver enzyme elevations [3] |
† Denotes statistical superiority over the imatinib group.
A more recent network meta-analysis that included multiple Tyrosine Kinase Inhibitors (TKIs) corroborates these findings, confirming that second-generation TKIs like this compound, dasatinib, and nilotinib generally show superior efficacy in achieving MMR and CCyR compared to first-generation imatinib [4].
Understanding the experimental design and mechanism of action is crucial for interpreting these clinical results.
The data in Table 1 is primarily from the RERISE study, a multinational, open-label, randomized Phase III clinical trial [1].
This compound is a second-generation oral, multi-targeted inhibitor of receptor tyrosine kinases. Its primary action is the inhibition of the BCR-ABL1 protein, the oncogenic driver of CML [7]. Pre-clinical studies have shown it to be superior to imatinib in targeting both wild-type and mutant BCR-ABL1 cell lines [6].
Research in multiple myeloma cells has revealed that this compound induces apoptosis through the mitochondrial-dependent pathway [7]. The sequence of events is summarized in the diagram below.
The key molecular events in this pathway include [7]:
The table below summarizes the efficacy results from a phase II trial involving 77 Asian patients with CML in the chronic phase (CML-CP) who were resistant or intolerant to previous TKI treatment. Patients were treated with radotinib at a starting dose of 400 mg twice daily [1].
| Efficacy Endpoint | Overall Response Rate | In Imatinib-Resistant Patients | In Imatinib-Intolerant Patients | In Patients Without BCR-ABL1 Mutations |
|---|---|---|---|---|
| Major Cytogenetic Response (MCyR) | 65% (50/77 patients) | 68% | 59% | Superior response rates |
| Complete Cytogenetic Response (CCyR) | 47% (36/77 patients) by 12 months | Information missing | Information missing | Information missing |
Abbreviations: MCyR: Major Cytogenetic Response (Philadelphia chromosome-positive metaphases ≤35%); CCyR: Complete Cytogenetic Response (Philadelphia chromosome-positive metaphases 0%) [2].
These results are considered comparable to those achieved with other second-generation TKIs (like nilotinib, dasatinib, and bosutinib) used in the salvage setting after imatinib failure [1].
The efficacy of this compound is strongly influenced by the presence of specific mutations in the BCR-ABL1 kinase domain. Understanding this profile is crucial for selecting the appropriate therapy for resistant patients [1] [3].
For transparency and reproducibility, here are the methodological details from the pivotal phase II trial cited above [1].
While effective, this compound treatment is associated with specific adverse events that require careful management [1].
The following diagram illustrates the mechanism of BCR-ABL1 inhibition by TKIs like this compound and how mutations can lead to drug resistance, a core concept in understanding its use in resistant CML.
The therapeutic efficacy of TKIs is a balance between effective inhibition and the selective pressure for resistance mutations. The diagram above shows this relationship [3] [4].
This compound is one of several second-generation TKIs available for managing CML after initial TKI failure.
| Feature | Description |
|---|---|
| Primary Target | BCR-ABL1 tyrosine kinase (constitutively active fusion protein in Ph+ CML) [1] [2] [3]. |
| Inhibition IC₅₀ | 34 nM (cell-free assay) [3]. |
| Key Mutations Sensitive | Effective against many common BCR-ABL1 mutant clones [3]. |
| Key Mutation Resistant | T315I mutation confers complete resistance [4] [3]. |
The table below summarizes the activity of various TKIs against different BCR-ABL mutations, based on data from clinical studies and scientific reviews.
| TKI (Generation) | Activity Against Common Mutations | Activity Against T315I Mutation |
|---|---|---|
| Imatinib (1st) | Limited spectrum; resistance can develop [5] [6]. | No activity [5] [6]. |
| This compound (2nd) | Yes (broader spectrum than imatinib) [3]. | No activity [4] [3]. |
| Nilotinib (2nd) | Yes [5]. | No activity [4] [5]. |
| Dasatinib (2nd) | Yes [5]. | No activity [4] [5]. |
| Bosutinib (2nd) | Yes [6]. | No activity [6]. |
| Ponatinib (3rd) | Yes (very broad spectrum) [5]. | Yes (specifically designed to inhibit T315I) [4] [5]. |
| Asciminib | Yes [6]. | Yes (novel allosteric mechanism) [6]. |
For researchers, the key experimental findings and methodologies used to establish this compound's efficacy are as follows:
The following diagrams illustrate the primary signaling pathways involved in BCR-ABL driven leukemia and a generalized workflow for the key experiments cited.
BCR-ABL1 Oncogenic Signaling Pathway
Key Experimental Workflow for TKI Profiling
The tables below summarize key efficacy and safety data for radotinib from Phase 2 and Phase 3 trials, providing an objective comparison with imatinib.
Table 1: Efficacy Outcomes in Newly Diagnosed Chronic Phase CML (RERISE Phase 3 Study)
| Efficacy Endpoint | This compound 300 mg Twice Daily (n=79) | This compound 400 mg Twice Daily (n=81) | Imatinib 400 mg Once Daily (n=81) |
|---|---|---|---|
| MMR by 12 months | 52% [1] | 46% [1] | 30% [1] |
| MMR by 48 months | 86% [2] | 83% [2] | 75% [2] |
| CCyR by 12 months | 91% [1] | 86% [1] | 77% [1] |
| Early Molecular Response (3 months) | 86% [1] | 87% [1] | 71% [1] |
| MR4.5 by 48 months | 52% [2] | 44% [2] | 44% [2] |
| Treatment Failure by 48 months | 6% [2] | 5% [2] | 19% [2] |
Table 2: Efficacy and Safety in Resistant/Intolerant CML (Phase 2 Study)
| Parameter | Result (this compound 400 mg Twice Daily, n=77) |
|---|---|
| Major Cytogenetic Response (MCyR) by 12 months | 65% (cumulative 75%) [3] [4] |
| Complete Cytogenetic Response (CCyR) by 12 months | 47% [3] [4] |
| Overall Survival at 12 months | 96.1% [3] [4] |
| Progression-Free Survival at 12 months | 86.3% [3] [4] |
| Common Grade 3/4 Non-Hematologic Adverse Events | Hyperbilirubinemia (23.4%), Fatigue (3.9%), Asthenia (3.9%), Nausea (2.6%) [3] [4] |
| Common Grade 3/4 Hematologic Abnormalities | Thrombocytopenia (24.7%), Anemia (5.2%) [3] [4] |
For researchers, the specific methodologies used in these trials are critical for evaluating the data.
1. Study Designs and Patient Populations
2. Key Efficacy Assessments
3. Mutation Analysis
4. Safety Monitoring
This compound is a second-generation, oral BCR-ABL1 tyrosine kinase inhibitor. Its mechanism can be visualized through the following pathway:
This compound Inhibition of BCR-ABL Driven Leukemogenesis